molecular formula C7H5FN2O B2743547 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-87-2

6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B2743547
CAS No.: 1190322-87-2
M. Wt: 152.128
InChI Key: BTZNXQFEMDUYHT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190318-86-5) is a fluorinated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of high significance in medicinal chemistry known as a 7-azaindole . This core structure is recognized as a bioisostere of purines and is extensively utilized in the development of kinase inhibitors . The 1H-pyrrolo[2,3-b]pyridine ring system can form key hydrogen bonds with kinase domains, acting as a hinge binder in molecular interactions . The specific introduction of a fluorine atom at the 6-position and a carbonyl group at the 2-position offers unique electronic properties and potential for further synthetic modification, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers are exploring this and related scaffolds for targeting various kinases, such as the Fibroblast Growth Factor Receptors (FGFRs) and the Colony Stimulated Factor 1 Receptor (CSF1R) . Inhibitors of these targets are relevant for investigating therapeutic strategies in oncology, among other diseases . This product is intended for research purposes and is not for diagnostic or therapeutic use. CAS Number: 1190318-86-5 Molecular Formula: C7H4FN3O3 Molecular Weight: 197.12 g/mol

Properties

IUPAC Name

6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZNXQFEMDUYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

[1]

Structural Dynamics & Physicochemical Profile[1]

The utility of 6-fluoro-7-azaoxindole stems from its unique electronic distribution, driven by the synergy between the electron-deficient pyridine ring and the electron-withdrawing fluorine atom.[1]

Tautomeric Equilibrium

Unlike its parent indole counterpart, this molecule exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1]

  • Dominant Species: In solution (DMSO,

    
    ) and the solid state, the lactam (A)  tautomer predominates due to the thermodynamic stability of the amide-like linkage.
    
  • Fluorine Effect: The C6-fluorine atom exerts a strong inductive effect (-I), reducing the electron density on the pyridine ring.[1] This increases the acidity of the N1-proton relative to the non-fluorinated analog.[1]

Acid-Base Properties[1]
  • C3-Acidity (Active Methylene): The C3 position is flanked by the carbonyl group and the pyridine ring.[1] The resulting carbanion is stabilized by resonance (enolate) and the electron-withdrawing nature of the aza-ring.[1]

    • Estimated pKa (C3-H): ~10.5–11.5 (High reactivity toward aldehydes).[1]

  • N1-Acidity: The pyrrole-like nitrogen is acidic due to the adjacent carbonyl and the pyridine nitrogen.[1]

    • Estimated pKa (N1-H): ~8.5–9.5.[1]

Physicochemical Data Summary
PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 152.13 g/mol Fragment-based drug design (Low MW)
H-Bond Donors 1 (N1-H)Key interaction with kinase "hinge" region
H-Bond Acceptors 3 (C=O, N7, F)Solvation and active site orientation
LogP (Predicted) ~0.8 – 1.2High membrane permeability
Topological PSA ~42 ŲGood oral bioavailability profile

Synthetic Routes & Process Optimization

The synthesis of the oxindole core from the parent azaindole is the industry-standard approach.[1] The "Marfat Oxidation" is the most reliable protocol for generating the 2-oxindole moiety.[1]

Primary Synthetic Workflow (Marfat Method)

This route involves the geminal bromination of the C3 position followed by hydrolytic reduction.

Protocol:

  • Starting Material: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (6-Fluoro-7-azaindole).[1][2]

  • Bromination: Treat with N-bromosuccinimide (NBS) or pyridinium tribromide in tert-butanol/water.[1]

  • Intermediate: Formation of the 3,3-dibromo-6-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one species.[1]

  • Reduction: In situ reduction using Zinc dust in acetic acid or catalytic hydrogenation (

    
    , Pd/C) removes the bromine atoms to yield the oxindole.
    
Visualization of Synthetic Pathway

SynthesisStart6-Fluoro-7-azaindole(Precursor)Step13,3-Dibromo Intermediate(Unstable)Start->Step1NBS (3 eq), t-BuOHRT, 2hProduct6-Fluoro-7-azaoxindole(Target)Step1->ProductZn dust, AcOHor H2, Pd/C

Figure 1: Oxidative conversion of 6-fluoro-7-azaindole to the oxindole derivative via the Marfat method.

Critical Process Parameters
  • Solvent System: The use of t-BuOH is critical to solubilize the NBS and facilitate the formation of the bromonium ion intermediate.[1]

  • Temperature Control: The bromination is exothermic.[1] Maintain temperature <30°C to prevent over-bromination on the pyridine ring.

  • Quenching: The dibromo intermediate is a skin irritant; quench with saturated sodium thiosulfate before workup.[1]

Reactivity & Functionalization[5][6][7][8]

The 6-fluoro-7-azaoxindole scaffold possesses two distinct nucleophilic sites (N1 and C3) and one electrophilic site (C2 carbonyl).[1]

C3-Selective Functionalization (Knoevenagel Condensation)

The C3 position is an "active methylene" group.[1] It readily undergoes condensation with aldehydes to form alkylidene derivatives.[1] This is the primary reaction used to synthesize kinase inhibitors (e.g., Sunitinib analogs).

  • Reagents: Aldehyde (R-CHO), Piperidine (cat.), Ethanol/Methanol.

  • Mechanism: Deprotonation at C3

    
     Enolate attack on Aldehyde 
    
    
    Elimination of water.[1]
  • Selectivity: The fluorine atom at C6 inductively stabilizes the C3-carbanion, making this reaction faster than in non-fluorinated analogs.[1]

N1-Alkylation vs. O-Alkylation

While N1-alkylation is thermodynamically favored, O-alkylation (at the C2 oxygen) can occur under specific conditions (Hard/Soft Acid-Base theory).[1]

  • N-Alkylation (Major): Uses soft electrophiles (alkyl halides) with bases like

    
     or 
    
    
    in DMF.[1]
  • O-Alkylation (Minor): Favored by hard electrophiles and silver salts (

    
    ), trapping the lactim form.
    
Reactivity Map[1]

ReactivityCore6-Fluoro-7-azaoxindoleCore StructureC3C3 Position(Active Methylene)Core->C3N1N1 Position(Acidic NH)Core->N1C6C6-Fluorine(Metabolic Block)Core->C6KnoevenagelKnoevenagel Condensation(Kinase Inhibitors)C3->KnoevenagelAldehydes, BaseAlkylationN-Alkylation(Solubility/Targeting)N1->AlkylationR-X, Cs2CO3StabilityBlocks MetabolicOxidationC6->StabilityIn vivo

Figure 2: Functionalization map highlighting the regioselective reactivity of the scaffold.

Medicinal Chemistry Applications

The 6-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold is a "privileged structure" in drug discovery.[1]

Kinase Hinge Binding

In the ATP-binding pocket of kinases (e.g., c-Met, VEGFR), the scaffold mimics the adenine ring of ATP.

  • H-Bond Donor: The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase "hinge" region (e.g., Glu residue).[1]

  • H-Bond Acceptor: The C2-Carbonyl or N7 (pyridine nitrogen) accepts a hydrogen bond from the backbone amide NH.[1]

  • Fluorine Role: The C6-Fluorine often occupies a hydrophobic pocket or interacts with gatekeeper residues, while simultaneously lowering the

    
     to strengthen the N1-H donor capability.[1]
    
Metabolic Stability

The C6 position of the 7-azaindole system is prone to metabolic oxidation by Cytochrome P450 enzymes (forming the N-oxide or hydroxylated species).[1] Substitution with Fluorine blocks this metabolic soft spot, significantly increasing the half-life (

References

  • Marfat, A., & Carta, M. P. (1987). Novel synthesis of oxindoles and azaoxindoles. Tetrahedron Letters, 28(35), 4027-4030. Link

  • Schroeder, G. M., et al. (2008). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Potent Met Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 52(4), 1251–1254. Link

  • Wipf, P. (2007).[3] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh Department of Chemistry. Link

  • Popowycz, F., et al. (2011). 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) derivatives: synthesis and applications. Tetrahedron, 67(49), 9467-9508. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Technical Guide: Medicinal Chemistry Applications of 6-Fluoro-7-Azaindolin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-7-azaindolin-2-one (also known as 6-fluoro-7-azaoxindole) represents a high-value pharmacophore in modern drug discovery, particularly for targeting protein kinases (e.g., c-Met, TRK, VEGFR) and epigenetic modulators (BET bromodomains). This scaffold serves as a bioisostere to the traditional oxindole core found in approved drugs like Sunitinib and Nintedanib.

The incorporation of the nitrogen at position 7 (7-aza) significantly alters the physicochemical profile by increasing aqueous solubility and providing an additional hydrogen bond acceptor in the ATP-binding pocket. Simultaneously, the fluorine atom at position 6 serves a dual purpose: it blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation) and modulates the acidity (pKa) of the pyrrole NH, thereby influencing binding kinetics.

Part 1: Structural Rationale & Pharmacophore Analysis

Bioisosteric Advantages

The transition from a standard oxindole to a 7-azaindolin-2-one scaffold introduces critical electronic and steric changes.

FeatureIndolin-2-one (Oxindole)7-Azaindolin-2-one6-Fluoro-7-Azaindolin-2-one
H-Bonding (Hinge) Donor (NH), Acceptor (C=O)Donor (NH), Acceptor (C=O), Acceptor (N7) Enhanced NH acidity due to F-induction
Solubility (pH 7.4) LowModerate to HighModerate (F increases lipophilicity slightly but N7 compensates)
Metabolic Liability C5/C6 HydroxylationC6 Oxidation proneC6 Blocked (Metabolically Stable)
pKa (NH) ~13.5~11.0~10.2 (More acidic)
The "Fluorine Effect" at C6

In the 7-azaindole series, the C6 position is electron-deficient due to the adjacent pyridine nitrogen but remains susceptible to nucleophilic attack or enzymatic oxidation. Fluorination at C6:

  • Metabolic Blocking: Prevents the formation of the 6-hydroxy metabolite, a common clearance pathway for 7-azaindoles.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the ring system, increasing the acidity of the N1-H. This strengthens the hydrogen bond donation to the kinase hinge region (typically to the backbone carbonyl of the gatekeeper residue).

Part 2: Synthetic Access & Methodology

Core Synthesis Strategy

The synthesis of 6-fluoro-7-azaindolin-2-one is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route involves the reductive cyclization of nitropyridine malonates or the oxidative hydrolysis of the parent 6-fluoro-7-azaindole.

Validated Protocol: Modified Oxidative Hydrolysis

This protocol converts 6-fluoro-7-azaindole directly to the oxindole using a bromination-hydrolysis sequence.

Reagents:

  • Starting Material: 6-Fluoro-7-azaindole

  • Oxidant: Pyridinium tribromide (PyBr3) or NBS

  • Solvent: tert-Butanol / Water (1:1)

Step-by-Step Methodology:

  • Halogenation: Dissolve 6-fluoro-7-azaindole (1.0 eq) in t-BuOH/H2O. Add Pyridinium tribromide (3.0 eq) portion-wise at 0°C.

  • Intermediate Formation: Stir at room temperature for 3 hours. The reaction forms the 3,3-dibromo-6-fluoro-7-azaindolin-2-one intermediate.

  • Reduction/Hydrolysis: Add Zn dust (10 eq) and acetic acid to the reaction mixture to reduce the gem-dibromide to the methylene (CH2).

  • Workup: Filter zinc salts, concentrate the filtrate, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to yield 6-fluoro-7-azaindolin-2-one as a tan solid.

Visualization: Synthetic Pathway

The following diagram outlines the conversion from a pyridine precursor to the final functionalized inhibitor.

SynthesisPathway Precursor 2-Amino-6-fluoro- 3-picoline Intermediate 7-Azaindole Cyclization Precursor->Intermediate Madelung/Bartoli Synthesis Core 6-Fluoro-7- azaindolin-2-one Intermediate->Core Oxidative Hydrolysis (NBS/tBuOH) Functionalization C3-Aldol Condensation Core->Functionalization Ar-CHO Piperidine Final Kinase Inhibitor (Type I/II) Functionalization->Final Reduction (Optional)

Caption: Synthetic workflow from pyridine precursors to functionalized kinase inhibitors via the oxindole core.

Part 3: Medicinal Chemistry Applications (SAR)[1]

Kinase Hinge Binding Mode

The primary application of this scaffold is in Type I Kinase Inhibitors . The scaffold binds to the ATP-binding pocket's hinge region.[1][2]

  • N1-H (Donor): Binds to the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu, Met).

  • C2=O (Acceptor): Binds to the backbone Amine (NH) of the hinge residue.

  • N7 (Acceptor): A critical interaction unique to 7-azaindoles, often binding to a conserved water molecule or a specific hinge residue side chain (e.g., Thr gatekeeper), improving selectivity over standard indoles.

C3-Functionalization (The "Warhead" Attachment)

The C3 position is the vector for extending into the hydrophobic pocket or solvent-exposed region.

  • Knoevenagel Condensation: Reaction with aromatic aldehydes yields 3-alkylidene oxindoles (e.g., Sunitinib-like).

  • Mannich Reaction: Introduction of solubilizing amine groups.

Visualization: Signaling & Binding Logic

This diagram illustrates the logic of using the 6-fluoro-7-azaindolin-2-one scaffold to interrupt kinase signaling.

BindingMode cluster_Kinase Kinase ATP Pocket Scaffold 6-Fluoro-7-azaindolin-2-one Hinge_CO Hinge (C=O) Glu/Met Scaffold->Hinge_CO H-Bond (N1-H) Gatekeeper Gatekeeper (Thr/Met) Scaffold->Gatekeeper Water-Mediated (N7) Metabolism CYP450 Oxidation Scaffold->Metabolism Blocked by 6-Fluoro Hinge_NH Hinge (NH) Val/Leu Hinge_NH->Scaffold H-Bond (C2=O)

Caption: Interaction map showing the H-bond network at the kinase hinge and the metabolic blocking effect of the 6-fluoro substituent.

Part 4: Case Study - Optimization of a c-Met Inhibitor

In a hypothetical campaign targeting c-Met (Hepatocyte Growth Factor Receptor) , a standard oxindole lead exhibited poor metabolic stability (t1/2 < 15 min in liver microsomes).

Optimization Steps:

  • Scaffold Hop: Replacement of the oxindole core with 7-azaindolin-2-one .

    • Result: Improved solubility (logP reduced from 4.2 to 3.5), but metabolic stability remained low due to oxidation at the pyridine ring.

  • Fluorine Walk: Introduction of Fluorine at C6.

    • Result:6-Fluoro-7-azaindolin-2-one .

    • Outcome: Microsomal stability increased (t1/2 > 60 min). The electron-withdrawing F atom lowered the pKa of the pyrrole NH, strengthening the hinge H-bond (IC50 improved from 50 nM to 12 nM).

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Lozinskaya, N. A., et al. (2019).[3] "Synthesis and biological evaluation of 3-substituted indolin-2-ones as kinase inhibitors." European Journal of Medicinal Chemistry.

  • Irie, T., & Sawa, M. (2018).[4] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][4][5] Chemical and Pharmaceutical Bulletin.

  • BenchChem. (2025).[1][6] "1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Structure and Applications."

Sources

Therapeutic potential of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Kinase Inhibition Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The search for high-affinity, ATP-competitive kinase inhibitors has evolved from promiscuous staurosporine analogs to highly selective "privileged scaffolds." Among these, 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (often referred to as 6-fluoro-7-azaindolin-2-one ) has emerged as a critical chemotype.

This scaffold represents a bioisostere of the indolin-2-one core found in FDA-approved drugs like Sunitinib and Nintedanib , but with a pyridine ring incorporated into the bicyclic system (7-azaindole core). The addition of the C6-fluorine atom provides two distinct advantages:

  • Metabolic Blockade: It obstructs the oxidation-prone C6 position, extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the acidity of the pyrrole NH and the basicity of the pyridine nitrogen, optimizing hinge-region hydrogen bonding interactions.

This guide details the structural rationale, synthetic pathways, and validated protocols for utilizing this scaffold in the development of inhibitors for c-Met , FGFR , and PIM kinases.

Chemical Architecture & Mechanism of Action

The Pharmacophore

The 6-fluoro-7-azaindolin-2-one core functions primarily as a Type I (ATP-competitive) hinge binder. Its planar structure mimics the adenine ring of ATP, allowing it to slot into the deep hydrophobic cleft of the kinase domain.

  • Donor-Acceptor Motif: The lactam moiety (NH at position 1 and C=O at position 2) forms a classic bidentate hydrogen bond network with the kinase hinge region backbone residues.

  • The "Active Methylene" (C3): The C3 position is flanked by the lactam carbonyl and the aromatic ring, making it sufficiently acidic for Knoevenagel condensations. This allows for the attachment of diverse "tails" that extend into the solvent-exposed region or the hydrophobic back-pocket, imparting selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 3-substituted-6-fluoro-7-azaindolin-2-one within the c-Met kinase active site.

BindingMode Scaffold 6-Fluoro-7-azaindolin-2-one Core Scaffold Hinge Kinase Hinge Region (e.g., c-Met Pro1158/Met1160) Scaffold->Hinge H-Bond Donor (N1-H) H-Bond Acceptor (C2=O) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (C6-Fluorine Interaction) Solvent Solvent Exposed Region (Ribose Binding Site) Scaffold->Solvent C3-Substitution (Tail Extension)

Figure 1: Canonical binding mode of the 6-fluoro-7-azaindolin-2-one scaffold, highlighting the critical hinge interactions and the vector for selectivity (C3).[1]

Synthetic Pathways[1][2]

Accessing the 6-fluoro-7-azaindolin-2-one core requires navigating the electron-deficient nature of the pyridine ring. Two primary routes are industry-standard: Oxidative Functionalization (from 7-azaindole) and De Novo Cyclization .

Route A: Oxidation of 6-Fluoro-7-azaindole (Preferred Lab Scale)

This route utilizes commercially available 6-fluoro-7-azaindole. The transformation to the oxindole involves electrophilic halogenation followed by hydrolytic reduction.

Step 1: C3-Halogenation Reaction with N-chlorosuccinimide (NCS) or pyridinium tribromide introduces a halogen at the C3 position. Step 2: Hydrolysis/Oxidation Treatment with acetic acid/water or t-butanol/water facilitates the conversion to the oxindole.

Route B: Knoevenagel/Cyclization (Scale-Up)

For larger batches, starting from 2-amino-3-methylpyridine derivatives is more cost-effective.

SynthesisWorkflow cluster_0 Critical Control Points Start 6-Fluoro-7-azaindole Inter1 3,3-Dibromo-intermediate Start->Inter1 Pyridinium Tribromide t-BuOH, RT Product 6-Fluoro-7-azaindolin-2-one Inter1->Product Zn dust / AcOH Reduction

Figure 2: Synthetic workflow for the conversion of 6-fluoro-7-azaindole to the oxindole core via the bromination-reduction sequence.

Experimental Protocols

Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Reference Standard: Adapted from Marfat et al. and recent patent literature [1, 2].

Reagents:

  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Starting Material)[2]

  • Pyridinium tribromide (95%)

  • tert-Butanol (Anhydrous)

  • Zinc dust (Activated)

  • Acetic acid (Glacial)

Protocol:

  • Bromination: Dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 mmol) in tert-butanol (50 mL). Add pyridinium tribromide (30.0 mmol) portion-wise over 30 minutes at room temperature. Stir for 3 hours. The formation of the 3,3-dibromo intermediate can be monitored by TLC (Hexane/EtOAc 1:1).

  • Quench: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude dibromo intermediate.

  • Reduction: Redissolve the crude solid in glacial acetic acid (40 mL). Add activated Zinc dust (50.0 mmol) slowly (exothermic reaction). Stir at room temperature for 2 hours.

  • Workup: Filter off the zinc residues through a Celite pad. Neutralize the filtrate with saturated NaHCO₃ solution (Caution: foaming). Extract with ethyl acetate.[3]

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

    • Yield: Typically 60-75%.

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~3.6 ppm (CH₂ at C3) and a broad singlet at ~11.0 ppm (NH).

c-Met Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC₅₀ of C3-substituted derivatives against c-Met.

Materials:

  • Recombinant human c-Met kinase domain.

  • FRET peptide substrate (e.g., Z'-LYTE™ Tyr 6 Peptide).

  • ATP (Km apparent).

  • Test Compound (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration.

  • Incubation: Add 2.5 µL compound + 5 µL enzyme/substrate mix to a 384-well plate. Incubate for 15 mins at RT to allow compound-enzyme equilibrium.

  • Initiation: Add 2.5 µL ATP (at Km concentration) to initiate the reaction. Shake for 30 seconds.

  • Reaction: Incubate at RT for 60 minutes.

  • Development: Add Development Reagent (Site-specific protease) to cleave non-phosphorylated peptide.

  • Read: Measure fluorescence ratio (Coumarin/Fluorescein) on a multimode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 6-fluoro-7-azaindolin-2-one core, specifically in the context of c-Met inhibition [3, 4].

PositionModificationEffect on Potency (IC₅₀)Effect on ADME
C6 -F (Fluorine) Maintains Potency (<10 nM)Increases t½ (Blocks metabolic oxidation)
C6-H (Unsubstituted)High Potency (<10 nM)Rapid clearance (Oxidation to 6-OH)
C3=CH-Aryl (Benzylidene)Critical for PotencyRigidifies structure; improves selectivity
N1-CH3 (Methylation)Loss of Potency (>1 µM)Abolishes hinge H-bond donor
C5-Cl / -BrVariableCan access "Gatekeeper" pocket

Key Insight: The C6-fluorine does not significantly alter the binding affinity compared to the hydrogen analog but is essential for transforming a "chemical probe" into a "drug-like candidate" by preventing rapid clearance.

Future Outlook: Covalent & PROTAC Applications

The 6-fluoro-7-azaindolin-2-one scaffold is currently evolving beyond reversible inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C3-tail allows for covalent targeting of cysteines in the solvent front (e.g., FGFR4 Cys552).

  • PROTACs: The solvent-exposed nature of the C3-substituent makes it an ideal attachment point for linkers to E3 ligase ligands (e.g., Cereblon), facilitating targeted protein degradation.

References

  • Marfat, A., et al. "Scale-up synthesis of 7-azaindole derivatives." Tetrahedron Letters, vol. 28, no. 35, 1987, pp. 4027-4030. Link

  • Cui, J.J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 18, 2012, pp. 8094-8109. Link

  • Wang, X., et al. "Structure-activity relationships of 7-azaindolin-2-one derivatives as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 15, 2012, pp. 5025-5030. Link

  • PubChem Compound Summary. "6-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Knoevenagel condensation conditions for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Knoevenagel Condensation Protocols for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Executive Summary

This technical guide details the synthetic protocols for the Knoevenagel condensation of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (hereafter referred to as 6-F-7-Azaindolinone ) with various aldehydes. This scaffold is a critical bioisostere of the oxindole core found in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib and Pexidartinib.

The introduction of the nitrogen atom at position 7 (7-azaindole) and the fluorine atom at position 6 significantly alters the electronic landscape of the molecule compared to standard indolinones. This guide addresses the specific acidity and nucleophilicity challenges posed by this electron-deficient scaffold, providing optimized conditions to maximize yield and select for the thermodynamically stable Z-isomer.

Mechanistic Insight & Reaction Design

Electronic Environment

The 7-azaindolinone core differs from standard oxindoles due to the pyridine-like nitrogen at position 7.

  • Acidity of C3-Protons: The electron-withdrawing nature of the pyridine nitrogen (

    
    ) lowers the 
    
    
    
    of the C3-methylene protons, making them more acidic than in standard oxindoles.
  • Effect of 6-Fluorine: The fluorine atom at C6 exerts a strong inductive effect (-I), further withdrawing electron density from the ring system. This enhances the acidity of the C3 position but also decreases the electron density of the aromatic ring, potentially stabilizing the resulting enolate.

  • Implication: Milder bases are often sufficient for deprotonation. However, the electron-deficient ring is susceptible to nucleophilic attack at the carbonyl (ring opening) if strong, hard bases (e.g., hydroxide) are used under vigorous conditions.

Reaction Pathway

The reaction proceeds via a standard base-catalyzed Knoevenagel mechanism:

  • Deprotonation: Base removes a proton from C3, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.

  • Elimination: Dehydration occurs (often spontaneous at reflux) to form the exocyclic double bond.

KnoevenagelMechanism cluster_conditions Critical Parameters Start 6-F-7-Azaindolinone (C3-CH2) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H+) Base Base Catalyst (Piperidine) Base->Enolate Catalysis Alcohol Aldol Adduct (Transient Alcohol) Enolate->Alcohol Nucleophilic Attack (+ Aldehyde) Aldehyde Aldehyde (R-CHO) Product Final Product (Z-Isomer) Alcohol->Product Dehydration (-H2O) Thermodynamic Control Solvent: EtOH/MeOH Solvent: EtOH/MeOH Temp: 60-80°C Temp: 60-80°C

Figure 1: Mechanistic pathway for the condensation of 6-F-7-azaindolinone. The electron-deficient nature of the 7-aza ring facilitates the initial deprotonation step.

Optimized Experimental Protocols

Two primary methods are recommended based on the stability of the aldehyde substrate and the scale of the reaction.

Method A: Standard Base-Catalyzed (Piperidine/Ethanol)

Best for: Stable aromatic aldehydes, scale-up, and crystallization-driven purification.

Reagents:

  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Piperidine (0.1 – 0.5 equiv)

  • Ethanol (Absolute, 10-15 volumes)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the 6-F-7-azaindolinone (1.0 equiv) in Ethanol.

  • Add Aldehyde: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, add it directly; if liquid, add via syringe.

  • Catalyst Addition: Add Piperidine (0.1 equiv initially).

    • Note: For unreactive aldehydes (electron-rich), increase catalyst loading to 0.5 equiv or add a catalytic amount of Glacial Acetic Acid (creating a buffered in-situ piperidinium acetate system).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Observation: The reaction mixture often transitions from a suspension to a clear solution, followed by the precipitation of the product as the reaction progresses (1–6 hours).

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product is usually a distinct, UV-active spot with a lower

    
     than the aldehyde but higher than the starting azaindolinone.
    
  • Workup:

    • Cool the reaction mixture to room temperature (RT), then to

      
       in an ice bath for 30 minutes.
      
    • Filter the precipitate under vacuum.

    • Wash the cake with cold Ethanol (

      
       volumes) and Hexanes (
      
      
      
      volumes) to remove unreacted aldehyde and piperidine.
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
Method B: Acid-Buffer Catalyzed (Ammonium Acetate/Acetic Acid)

Best for: Base-sensitive aldehydes or when Method A yields inseparable side products.

Reagents:

  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Ammonium Acetate (

    
    , 2.0 equiv)
    
  • Glacial Acetic Acid (Solvent, 10 volumes) or Toluene/AcOH (10:1)

Protocol:

  • Charge: Combine the scaffold, aldehyde, and ammonium acetate in Glacial Acetic Acid.

  • Heat: Heat to

    
    .
    
  • Duration: Reactions are typically faster (1–3 hours).

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • The product usually precipitates immediately.

    • Filter, wash with water (to remove acid/salt), and dry.

    • Recrystallization: If necessary, recrystallize from EtOH/DMF.

Data Analysis & Troubleshooting

Solvent & Base Screening Data

The following table summarizes optimization studies for the condensation of 6-F-7-azaindolinone with 4-fluorobenzaldehyde (Model Substrate).

EntrySolventBase/CatalystTempTimeYieldNotes
1EthanolPiperidine (0.1 eq)Reflux3 h88%Recommended. High purity precipitate.
2MethanolPyrrolidine (0.1 eq)Reflux2 h82%Faster, but slightly lower yield due to solubility losses.
3THF

(1.0 eq)
Reflux12 h45%

is too weak; reaction incomplete.
4Acetic Acid

(2.0 eq)

2 h85%Good for base-sensitive substrates.
5WaterNone (Grinding)RT1 h30%"Green" method, but poor conversion for this scaffold.
Structural Characterization (NMR)
  • Vinyl Proton: The olefinic proton (

    
    ) typically appears as a singlet between 7.6 – 8.2 ppm  in 
    
    
    
    NMR (DMSO-
    
    
    ).
  • NH Proton: The pyrrole NH usually appears broad around 11.0 – 12.5 ppm .

  • Isomerism: The Z-isomer is favored due to an intramolecular Hydrogen Bond between the oxindole NH and the carbonyl oxygen.

    • Z-isomer NOE: NOE correlation observed between the vinyl proton and the C4-H of the azaindole ring.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific aldehyde.

DecisionTree Start Start: Select Aldehyde CheckStab Is Aldehyde Base Sensitive? (e.g., aliphatic, enolizable) Start->CheckStab MethodA Method A: Piperidine/EtOH (Standard Protocol) CheckStab->MethodA No (Stable) MethodB Method B: AcOH/NH4OAc (Acid Buffer) CheckStab->MethodB Yes (Sensitive) CheckSol Does Product Precipitate? MethodA->CheckSol MethodB->CheckSol Filter Filter & Wash (EtOH/Hex) CheckSol->Filter Yes Chrom Flash Chromatography (DCM/MeOH) CheckSol->Chrom No

Figure 2: Decision matrix for selecting reaction conditions and purification steps.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β. Source: Pharmaceuticals (Basel).[1] 2022 Mar 31;15(4):426.[1] Context: Describes the synthesis of (E)-arylidene-7-azaindolin-2-ones and their biological evaluation. URL:[Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline. Source: Organic Chemistry Frontiers, 2022, 9, 2541-2548. Context: Provides background on the reactivity of 2-fluoro-3-methylpyridine precursors and the electronic nature of the 7-azaindole ring. URL:[Link]

  • Knoevenagel condensation: A fundamental method for creating carbon–carbon bonds. Source: Organic Chemistry Portal.[2] Context: General mechanisms and pKa considerations for active methylene compounds in condensation reactions. URL:[Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Source: Molecules 2021, 26, 5923. Context: Discusses the synthesis of related kinase inhibitor scaffolds and the use of base-catalyzed condensation techniques. URL:[Link][3]

Sources

Application Notes & Protocols: Strategic Handling of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Fluoro-7-Azaoxindole

6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, systematically referred to as 6-Fluoro-7-azaoxindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure is a key pharmacophore found in a multitude of potent and selective kinase inhibitors, which are critical in oncology and immunology research.[1][2][3] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[4][5][6]

The utility of this scaffold stems from its versatile reactivity. The azaoxindole core provides three primary sites for synthetic elaboration: the acidic lactam N-H, the nucleophilic C3-methylene carbon, and the pyridine ring, which can be further functionalized. This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and detailed protocols for the effective handling and strategic use of 6-Fluoro-7-azaoxindole in complex, multi-step synthetic campaigns. The insights provided are derived from established principles of organic chemistry and data extrapolated from closely related 7-azaoxindole and 7-azaindole analogs.[7][8]

Section 1: Physicochemical Properties, Safety, and Handling

Given that 6-Fluoro-7-azaoxindole is a specialized reagent, detailed public data is limited. The following data is synthesized from information on its parent heterocycle, 6-fluoro-7-azaindole, and non-fluorinated 7-azaoxindole.

Compound Data Summary
PropertyValue / ObservationSource / Rationale
Systematic Name 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneIUPAC Nomenclature
Common Name 6-Fluoro-7-azaoxindoleCommon laboratory nomenclature
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol -
Appearance Expected to be an off-white to light-colored solidBased on analogous azaoxindoles
Purity Typically >95%Supplier dependent
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP); sparingly soluble in alcohols (MeOH, EtOH) and chlorinated solvents (DCM); insoluble in water and nonpolar solvents (hexanes).Extrapolated from related polar heterocycles.
Safety and Hazard Information

Based on hazard statements for the parent 6-fluoro-7-azaindole scaffold, the following precautions are mandated. Always consult the specific Safety Data Sheet (SDS) from the supplier.

  • Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

    • Handling: Avoid creating dust. Use spark-proof tools and minimize static discharge.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

Section 2: Core Reactivity and Mechanistic Considerations

The synthetic versatility of 6-Fluoro-7-azaoxindole is governed by three key reactive centers. Understanding the interplay of these sites is crucial for designing successful multi-step syntheses.

Reactivity_Map cluster_nodes img N1 N-H Acidity (pKa ~17-19 in DMSO) Site for Alkylation, Arylation, Acylation, Protection N1->img C3 α-Carbon Nucleophilicity (via enolate) Site for Aldol Condensation, Alkylation, Mannich Rxn C3->img Ring Pyridine Ring Electron Deficient Site for Nu-Aromatic Subst. (SNAr) Ring->img

Caption: Key reactive sites of 6-Fluoro-7-azaoxindole.

  • The Lactam Nitrogen (N1): The N-H proton is acidic and can be readily deprotonated by common bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to form a nucleophilic amide anion. This site is the primary target for introducing diversity through N-alkylation, N-arylation, or the installation of protecting groups (e.g., SEM, BOC) to modulate solubility and prevent side reactions in subsequent steps.[8]

  • The C3-Methylene Carbon: The protons on the carbon adjacent to the carbonyl (C3) are enolizable, particularly under basic conditions. The resulting enolate is a soft nucleophile that readily participates in reactions such as Knoevenagel or aldol-type condensations with aldehydes and ketones. This transformation is one of the most powerful methods for constructing the core of many kinase inhibitors, creating a key exocyclic double bond for further functionalization.[8]

  • The Fluorinated Pyridine Ring: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing fluorine atom further deactivates the ring towards electrophilic aromatic substitution but may render it susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions, though this pathway is less common than functionalization at N1 or C3.

Section 3: Experimental Protocols for Key Transformations

The following protocols are foundational for elaborating the 6-Fluoro-7-azaoxindole scaffold. They are based on established procedures for analogous azaoxindole systems.

Protocol 3.1: N-Alkylation with an Alkyl Halide

This protocol describes the introduction of an alkyl group at the N1 position, a common first step to enhance solubility and provide a synthetic handle.

N_Alkylation_Workflow start Dissolve 6-Fluoro-7-azaoxindole in anhydrous DMF add_base Add Base (e.g., NaH or Cs₂CO₃) Stir at 0 °C to RT start->add_base deprotonation Deprotonation Occurs Formation of Sodium/Cesium Amide Salt add_base->deprotonation add_electrophile Add Alkyl Halide (R-X) (e.g., Ethyl bromoacetate) add_base->add_electrophile reaction Warm to RT or heat (e.g., 50-60 °C) Monitor by TLC/LC-MS add_electrophile->reaction workup Quench with water/sat. NH₄Cl Extract with EtOAc reaction->workup purify Purify via Flash Column Chromatography (e.g., Hexanes/EtOAc gradient) workup->purify end Isolate N-Alkylated Product purify->end

Caption: Workflow for N-Alkylation of 6-Fluoro-7-azaoxindole.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: Cs₂CO₃ is a milder, safer base suitable for less reactive alkyl halides. NaH is a stronger, non-nucleophilic base ideal for ensuring complete deprotonation but requires more careful handling.

  • Addition of Electrophile: After stirring for 30 minutes at 0-25 °C, add the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (50-60 °C) may be required for less reactive halides. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into ice-cold water. If NaH was used, quench first with a few drops of isopropanol before adding water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3.2: C3-Functionalization via Knoevenagel Condensation

This protocol is a cornerstone for synthesizing kinase inhibitors, creating a C3-ylidene-azaoxindole core by reacting with an aldehyde.[8]

Methodology:

  • Setup: In a round-bottom flask, dissolve 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) and the desired aldehyde (e.g., 4-formylbenzonitrile) (1.1 eq) in ethanol or isopropanol (0.2 M).

  • Catalysis: Add a catalytic amount of a base. Piperidine (0.1-0.2 eq) is a classic and highly effective catalyst for this transformation.

    • Causality Note: Piperidine acts as a base to generate the C3-enolate and also as an acid (piperidinium ion) to protonate the intermediate alkoxide, facilitating the elimination of water to form the exocyclic double bond.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-12 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the reaction to room temperature, then further cool in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol, followed by a nonpolar solvent like diethyl ether or hexanes, to remove residual impurities. The product is often of high purity after this procedure. If necessary, further purification can be achieved by recrystallization or column chromatography.

Section 4: Strategic Considerations in Multi-Step Synthesis

In a multi-step synthesis, the order of operations and protection strategies are paramount for success.

  • Protecting Groups: If C3-functionalization is desired before N-alkylation, the lactam nitrogen should be protected. A (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often employed as it is stable to the basic conditions of the Knoevenagel condensation but can be removed under acidic or fluoride-mediated conditions.

  • Order of Events: A common and effective strategy for building complex molecules, particularly kinase inhibitors, follows a specific workflow.[3]

Synthesis_Strategy start Start: 6-Fluoro-7-azaoxindole step1 Step 1: N-Alkylation (Protocol 3.1) Introduce key side chain or solubility tag start->step1 Base, R-X step2 Step 2: C3-Condensation (Protocol 3.2) Couple with aromatic/heterocyclic aldehyde step1->step2 ArCHO, Piperidine step3 Step 3 (Optional): Further Elaboration (e.g., Suzuki, Buchwald-Hartwig on aldehyde partner) step2->step3 Pd-catalysis, etc. end Final Target Molecule (e.g., Kinase Inhibitor) step3->end

Caption: A common synthetic strategy for kinase inhibitors.

This sequence is often preferred because N-alkylation can improve the substrate's solubility, making the subsequent condensation step cleaner and more efficient.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • Aparna, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bosc, E., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Goud, B., et al. (2021). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Nagy, L., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. Available at: [Link]

  • Singh, R. K., et al. (2022). Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. Chemical Record. Available at: [Link]

  • Daydé-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Kumar, S., et al. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Wang, H., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews. Available at: [Link]

  • Peters, J. U. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[9][10]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Available at: [Link]

  • Li, R., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Bettayeb, K., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • PMC. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Selective N7 Alkylation of 7-Azaindazoles. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]

  • de Souza, A. B., et al. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • RSC Publishing. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

Sources

Reductive amination techniques involving 6-fluoro-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Reductive Amination of 6-Fluoro-7-Azaindole Derivatives

Executive Summary

The 6-fluoro-7-azaindole (6-fluoro-1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., analogues of Vemurafenib). The C6-fluorine atom modulates metabolic stability (blocking oxidation at the electron-deficient pyridine ring) and lowers the basicity of N7, while the 7-azaindole core mimics the purine ring of ATP.

Reductive amination at the C3 position is a critical transformation for appending solubilizing groups or pharmacophores. However, this scaffold presents unique challenges: poor solubility , amphoteric nature (acidic N1-H, basic N7), and electronic deactivation due to the fluorine substituent. This guide provides optimized protocols to navigate these challenges, prioritizing the use of Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide methodologies.

Chemical Context & Mechanistic Insight

To optimize the reaction, one must understand the electronic environment of the substrate.

  • The Fluorine Effect: The fluorine atom at C6 is strongly electron-withdrawing (inductive effect, -I). This reduces the electron density of the pyridine ring, lowering the pKa of the N7 nitrogen (making it less likely to sequester the Lewis acid or proton catalyst) but also making the C3-aldehyde more electrophilic.

  • The N1-H Acidity: The pyrrole NH (pKa ~13) is susceptible to deprotonation by strong amine bases, which can lead to solubility crash-out or competing N1-alkylation if alkyl halides were used. Reductive amination avoids this by operating under slightly acidic or neutral conditions.

  • The "Boron Trap": In standard 7-azaindoles, the basic N7 can coordinate with boron reagents, retarding reduction. The 6-fluoro substituent mitigates this by reducing N7 basicity, generally making 6-fluoro derivatives more amenable to STAB reduction than their non-fluorinated counterparts.

Visualizing the Electronic Landscape

G Substrate 6-Fluoro-7-Azaindole-3-Carbaldehyde F_Atom 6-Fluoro Substituent (-I Effect) Substrate->F_Atom N7 N7 Nitrogen (Reduced Basicity) F_Atom->N7 Lowers pKa (Prevents catalyst poisoning) C3 C3 Carbonyl (Activated Electrophile) F_Atom->C3 Increases Electrophilicity Reactivity Fast Imine Formation Reduced Boron Coordination N7->Reactivity C3->Reactivity

Figure 1: Impact of the 6-Fluoro substituent on the reactivity profile of 7-azaindole during reductive amination.

Method Selection Guide

Not all amines react equally.[1][2] Use this decision matrix to select the correct protocol.

DecisionTree Start Start: Select Amine Partner AmineType Is the Amine Aliphatic or Aromatic? Start->AmineType Aliphatic Aliphatic (Primary/Secondary) AmineType->Aliphatic High Nucleophilicity Aromatic Aromatic (Aniline) or Sterically Hindered AmineType->Aromatic Low Nucleophilicity Direct Protocol A: Direct STAB Reduction Aliphatic->Direct Standard Lewis Protocol B: Ti(OiPr)4 Pre-activation Aromatic->Lewis Requires Dehydration

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Aliphatic amines, cyclic amines (piperazines, morpholines).

Reagents:

  • Substrate: 6-Fluoro-7-azaindole-3-carboxaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Imine Formation: In a dry vial equipped with a stir bar, suspend the 6-fluoro-7-azaindole-3-carboxaldehyde in DCE (concentration ~0.1 M).

    • Note: The aldehyde often has poor solubility. It may remain a suspension until the amine reacts.

  • Add Amine & Acid: Add the amine followed by acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The suspension often clears as the imine/iminium species forms. The acetic acid buffers the reaction and catalyzes imine formation.

  • Reduction: Add STAB in one portion.

    • Caution: Mild gas evolution (H2) may occur if moisture is present.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to the amine product. The intermediate imine is rarely stable enough to observe by standard acidic LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM or EtOAc (EtOAc is preferred if the product is polar). Wash organics with brine, dry over Na2SO4, and concentrate.

Why this works: STAB is mild and does not reduce the aldehyde/ketone competitively at a fast rate, allowing the imine to form in situ. The acetic acid prevents the basic amine from deprotonating the azaindole N1.

Protocol B: Lewis Acid-Mediated Reductive Amination

Best for: Weakly nucleophilic anilines, sterically hindered amines, or when Protocol A fails.

Reagents:

  • Substrate: 6-Fluoro-7-azaindole-3-carboxaldehyde (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: THF (anhydrous) and Methanol (dry)

Procedure:

  • Complexation: Under nitrogen, dissolve/suspend the aldehyde and amine in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)4 dropwise.

    • Mechanism:[1][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.

  • Imine Formation: Stir at RT (or 50°C for difficult substrates) for 6–12 hours.

    • Visual Cue: Solution often turns yellow/orange.

  • Reduction: Cool the mixture to 0°C. Dilute with dry Methanol (equal volume to THF). Carefully add NaBH4 in portions.

    • Note: NaBH4 is used here because Ti-complexed imines are sterically bulky; the smaller hydride source is more effective than STAB in this specific matrix.

  • Quench/Workup: Quench by adding 1N NaOH or water. A heavy white precipitate (TiO2) will form. Filter through a Celite pad to remove titanium salts. Rinse the pad with EtOAc/MeOH (9:1). Concentrate the filtrate and purify.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Aldehyde remains) Equilibrium favors aldehyde; Amine is not nucleophilic enough.Switch to Protocol B (Ti(OiPr)4). Increase amine equivalents to 2.0.
Over-alkylation (Dialkylation) Primary amine reacting twice with aldehyde.Use a large excess of amine (5-10 equiv) or switch to a reductive amination using the amine on the scaffold and an external aldehyde.
Product trapped in aqueous phase 7-azaindoles are polar; protonated amine is water-soluble.Adjust pH of aqueous layer to ~8-9 during extraction. Use "salting out" (saturate with NaCl) or use 10% MeOH in DCM for extraction.
N1-Alkylation side product Only occurs if alkyl halides are used, but rare in reductive amination.Ensure no strong bases (NaH, KOH) are present. The reductive amination conditions described are safe for N1.
Des-fluoro product observed Hydrogenolysis of C-F bond.Avoid catalytic hydrogenation (Pd/C + H2) for this transformation. The C-F bond on the pyridine ring can be labile under vigorous hydrogenation conditions. Stick to hydride reagents (STAB/NaBH4).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][7] Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of the 7-Azaindole Scaffold." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132. Link

  • Bhattacharjee, S., et al. "Discovery of 6-Fluoro-7-azaindole Derivatives as Potent Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 8, 2015. (General context on scaffold synthesis).
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

Sources

Troubleshooting & Optimization

Purification strategies for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one crude mixtures

[1][2]

FAQ: Troubleshooting Common Issues

Q: My product is turning pink/red on the filter paper. Why? A: This is the "Indole Red" phenomenon, exacerbated by the 7-aza substitution. It indicates surface oxidation.

  • Fix: Wash the crystals with degassed cold solvent (IPE or Hexane) and dry under vacuum immediately.[2] Store under Argon/Nitrogen.[3][4]

Q: I cannot get the product to precipitate from the acid-base extraction. A: The isoelectric point might be tricky due to the fluorine atom reducing the basicity of the pyridine ring.

  • Fix: Instead of neutralizing to pH 7, try adjusting to pH 8.5-9.0 . If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc/THF (3:1).[2]

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but avoid acidic modifiers (TFA/Formic Acid) if you want to isolate the free base, as the salt form is highly hygroscopic. Use 10mM Ammonium Bicarbonate (pH 8) as the aqueous buffer to keep the compound neutral and improve retention.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Retrieved from [2]

  • GuideChem. (2022).[2] Synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine. Retrieved from [2]

  • MDPI. (2022).[2] Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation. Pharmaceuticals.[5][6][7][8][9][10] Retrieved from [2]

  • National Institutes of Health (NIH). (2013).[2] Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues. PubMed. Retrieved from

  • Royal Society of Chemistry. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. RSC Advances. Retrieved from [2]

Minimizing side reactions during fluorination of 7-azaindole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorination Strategies for 7-Azaindoles

Current Status: Operational Role: Senior Application Scientist Ticket ID: AZ-F-774

Executive Summary: The Electronic Paradox of 7-Azaindole

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique synthetic challenge due to its conflicting electronic nature. It contains an electron-rich pyrrole ring (nucleophilic at C3) fused to an electron-deficient pyridine ring (susceptible to nucleophilic attack at C2/C4 but prone to N-coordination).

The Core Problem: Most fluorination failures arise from a misunderstanding of this duality. Electrophilic reagents (e.g., Selectfluor) are often diverted by the basic N7 nitrogen, leading to N-fluorination or oxidative decomposition rather than the desired C-H fluorination. Conversely, metal-catalyzed pathways are frequently poisoned by the same N7 nitrogen binding to the catalyst.

This guide provides self-validating protocols to navigate these competing pathways.

Part 1: Electrophilic Fluorination (Targeting C3)

Context: You are using reagents like Selectfluor (F-TEDA-BF4) or NFSI to install fluorine at the C3 position.[1]

Troubleshooting Guide

Q1: I am observing a new peak with M+19 mass, but it reverts to starting material upon aqueous workup. What is happening?

  • Diagnosis: You have likely formed the N-fluoroammonium salt at the N7 position (kinetic product) rather than the C3-fluoro product (thermodynamic product). The N-F bond is labile and hydrolyzes back to the parent heterocycle.

  • The Fix (Thermodynamic Control):

    • Switch Solvent: Change from pure MeCN to MeCN/MeOH (4:1) . Protic solvents facilitate proton transfer, stabilizing the C3-substitution pathway.

    • Acid Additive: Add 1.0 equiv of TFA or HBF₄·OEt₂ .

    • Mechanism:[1][2][3][4][5][6] Protonating the N7 pyridine nitrogen renders it non-nucleophilic, forcing the electrophilic fluorine to attack the C3 enamine-like carbon.

Q2: My reaction turns black/tarry, and I see M+16 peaks by LCMS.

  • Diagnosis: Oxidative decomposition. Selectfluor is a strong oxidant (

    
     V). The M+16 peak indicates N-oxide formation , a common side reaction when moisture is present.
    
  • The Fix:

    • Drying: Ensure reagents are dry. Selectfluor is hygroscopic.

    • Temperature: Lower the temperature to 0°C. High temperatures favor single-electron transfer (SET) oxidation over polar electrophilic substitution.

Validated Protocol: Acid-Mediated C3 Fluorination

Objective: Selective C3-fluorination while suppressing N-attack.

StepActionCheckpoint (Self-Validation)
1 Dissolve 7-azaindole (1.0 equiv) in MeCN (0.1 M).Solution should be clear.
2 Add H₂SO₄ (1.1 equiv) or TFA . Stir 10 min.Check: Exotherm indicates N7 protonation.
3 Add Selectfluor (1.2 equiv) portion-wise at 0°C.Check: Solution remains pale; dark color = oxidation.
4 Warm to RT and stir for 4-12 h.Monitor: LCMS for Product (M+18) vs N-F intermediate.
5 Quench with sat. NaHCO₃.Gas evolution (CO₂) confirms acid neutralization.

Part 2: Metal-Catalyzed Fluorination (C-H Activation)

Context: You are using Pd or Ag catalysis to fluorinate unactivated C-H bonds or decarboxylative fluorination.

Troubleshooting Guide

Q3: The reaction stalls at <10% conversion, and I see palladium black precipitating.

  • Diagnosis: Catalyst Poisoning . The unhindered N7 nitrogen of the azaindole coordinates tightly to the Pd(II) center, displacing the ligand and shutting down the catalytic cycle.

  • The Fix:

    • Block the N7: Use a N-oxide (N-O) directing group. The oxygen acts as a hemilabile ligand that directs the metal to the ortho-position (C2) but does not permanently poison it.

    • Pre-complexation: Use bulky ligands (e.g., BrettPhos) that sterically prevent N7 coordination.

Q4: I am getting homocoupling (Biaryl formation) instead of fluorination.

  • Diagnosis: Reductive elimination of Ar-Ar is faster than Ar-F. This is common in Pd(II)/Pd(IV) cycles.

  • The Fix:

    • Oxidant Switch: Ensure you are using a strong enough oxidant (e.g., Selectfluor or PhI(OAc)2) to access the high-valent Pd(IV)-F species, which favors C-F reductive elimination.

Part 3: Visualization & Logic Flow

Diagram 1: Fluorination Decision Matrix

Caption: Logic flow for selecting the correct fluorination strategy based on target regiochemistry and observed side products.

AzaindoleFluorination Start Target Position? C3 C3 Position (Nucleophilic) Start->C3 C2 C2/C4 Position (Electrophilic) Start->C2 Method1 Electrophilic Source (Selectfluor/NFSI) C3->Method1 Issue1 Issue: N-Fluorination (M+19 unstable) Method1->Issue1 Sol1 Solution: Add Acid (H+) Block N7 Issue1->Sol1 Protonate N7 Method2 Metal Catalysis (Pd/Ag mediated) C2->Method2 Issue2 Issue: Catalyst Poisoning (Low Conv.) Method2->Issue2 Sol2 Solution: N-Oxide Directing Group Issue2->Sol2 Prevent Coordination

Diagram 2: Mechanism of Acid-Mediated Selectivity

Caption: Protonation of N7 (Step A) forces Selectfluor to attack C3 (Step B), preventing N-F formation.

Mechanism Substrate 7-Azaindole Intermediate N7-Protonated Species Substrate->Intermediate Fast Equilibrium Acid Acid (H+) Acid->Intermediate Product 3-Fluoro-7-azaindole Intermediate->Product C3 Attack (Slow) Reagent Selectfluor (F+) Reagent->Product

Part 4: Comparative Reagent Data

ReagentActive SpeciesPrimary Side ReactionMitigation Strategy
Selectfluor F-TEDA⁺ (Radical/Cation)N-Fluorination, N-OxidationAdd TFA/H₂SO₄; Anhydrous conditions.
NFSI (PhSO₂)₂N-FSulfonylation (rare), Slow reactionUse Lewis Acid (Zn(OTf)₂) activation.
AgF₂ / Pd(OAc)₂ M-FProtodehalogenation, HomocouplingUse N-oxide directing groups; Exclude water.
PyFluor [Py-F]⁺Low reactivity on AzaindolesRequires activation; generally not recommended for this substrate.

References

  • Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. Link

    • Relevance: Establishes the mechanism for Pd-catalyzed fluorination and the necessity of high-valent Pd species to avoid side reactions.
  • Buchwald, S. L., et al. (2010).[7] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Link

    • Relevance: Discusses the handling of unprotected 7-azaindoles and the poisoning effect of the N7 nitrogen during metal c
  • Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation. ACS Catalysis. Link

    • Relevance: Details the use of N-oxides to prevent catalyst poisoning and direct functionalization, a key strategy for C-H fluorin
  • Lal, G. S., et al. (1996). Electrophilic Fluorination with Selectfluor. Journal of Organic Chemistry. Link

    • Relevance: The foundational text on Selectfluor, detailing the oxidative side reactions and solvent effects relevant to electron-deficient heterocycles.

Sources

Troubleshooting cyclization failures in 6-fluoro-7-azaindolin-2-one formation

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 24, 2026

Introduction

The 6-fluoro-7-azaindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthesis, however, particularly the critical intramolecular cyclization step to form the bicyclic system, is often fraught with challenges. The electron-deficient nature of the pyridine ring and the nuanced reactivity of the amide precursor can lead to a variety of experimental failures, including low yields, incomplete reactions, and the formation of complex impurity profiles.[3]

This guide is designed to serve as a comprehensive troubleshooting resource for researchers encountering difficulties in the synthesis of 6-fluoro-7-azaindolin-2-one. Drawing from established literature and practical field experience, this document provides a structured, question-and-answer-based approach to diagnose and resolve common cyclization failures.

Troubleshooting Guide: Cyclization Failures

Question 1: My reaction shows very low or no conversion to the desired 6-fluoro-7-azaindolin-2-one. What are the likely causes and how can I fix this?

Answer:

Low to no product formation is one of the most common issues and typically points to one of three primary areas: (A) Ineffective Deprotonation , (B) Sub-optimal Reaction Conditions , or (C) Poor Starting Material Quality .

A. Ineffective Deprotonation (The "Why"):

The key cyclization step involves an intramolecular nucleophilic attack of the amide nitrogen onto the ester or related carbonyl group. For this to occur, the amide N-H bond must be deprotonated to generate a sufficiently nucleophilic amide anion. The pKa of this proton is significantly influenced by the electron-withdrawing pyridine ring, making it more acidic than a typical acyclic amide but still requiring a sufficiently strong base.

Troubleshooting Steps:

  • Base Selection is Critical: The choice of base is paramount. If you are using a weak base, it may not be strong enough to deprotonate the amide precursor effectively.

    • Problem: Using bases like K₂CO₃, Na₂CO₃, or triethylamine (TEA) may be insufficient.

    • Solution: Switch to a stronger, non-nucleophilic base. Alkali metal hydrides (NaH, KH) or alkali metal amides (LiN(SiMe₃)₂, KN(SiMe₃)₂) are often required.[1] Lithium diisopropylamide (LDA) is also a powerful option, though its steric bulk and reactivity require careful handling at low temperatures.[4]

  • Base Stoichiometry and Quality: Ensure you are using at least a full equivalent of a fresh, high-quality base.

    • Problem: Sodium hydride, for instance, is often sold as a dispersion in mineral oil and can be passivated by a layer of sodium hydroxide if stored improperly.

    • Solution: Use fresh NaH and wash it with dry hexanes or THF immediately before use to remove the mineral oil and any surface oxidation. For LDA, it is often best to prepare it fresh in situ or use a recently titrated commercial solution.

B. Sub-optimal Reaction Conditions:
  • Temperature: Intramolecular cyclizations often have a significant activation energy barrier.

    • Problem: Running the reaction at room temperature or below may not provide enough energy for the cyclization to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For bases like NaH, reactions are often run in solvents like DMF or THF at temperatures ranging from room temperature to 80 °C. Monitor the reaction by TLC or LCMS at regular intervals.

  • Solvent Choice: The solvent must be able to dissolve the starting material and the base, be inert to the reaction conditions, and have an appropriate boiling point.

    • Problem: Using a solvent in which the deprotonated intermediate is not soluble can stall the reaction.

    • Solution: Anhydrous polar aprotic solvents like DMF, DMAc, NMP, or THF are generally preferred. Ensure the solvent is rigorously dried, as trace amounts of water will quench the base and the amide anion.

C. Poor Starting Material Quality:
  • Purity: The precursor, typically a derivative of 2-chloro-N-(5-fluoropyridin-2-yl)acetamide, must be pure.

    • Problem: Impurities from the previous step can interfere with the reaction, either by consuming the base or by participating in side reactions.

    • Solution: Purify the starting material meticulously, for example, by recrystallization or column chromatography. Confirm its identity and purity by ¹H NMR and LCMS.

Question 2: My reaction produces the desired product, but it's contaminated with significant impurities or side products. What is happening?

Answer:

The formation of multiple products indicates that alternative reaction pathways are competing with the desired intramolecular cyclization. The primary culprits are typically (A) Intermolecular Reactions and (B) Degradation .

A. Intermolecular Reactions:

At high concentrations, the deprotonated amide can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly). This leads to dimers and higher-order oligomers/polymers, which can be difficult to separate from the desired product.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: This is the most effective way to favor intramolecular over intermolecular reactions.

    • Problem: Adding the starting material and base all at once creates a high concentration of reactive species.

    • Solution: Add the solution of the amide precursor slowly (e.g., via a syringe pump over several hours) to a heated solution of the base in a large volume of solvent. This keeps the instantaneous concentration of the starting material low, giving each molecule a better chance to cyclize before it can find another molecule to react with.

  • Temperature Control:

    • Problem: Excessively high temperatures can sometimes promote side reactions.

    • Solution: Find the "sweet spot" for the temperature. It should be high enough to overcome the activation energy for cyclization but not so high that it accelerates decomposition or intermolecular pathways. An initial screen from 40 °C to 80 °C is a good starting point.

B. Degradation:

The starting materials or the product itself might be unstable under the strongly basic and/or high-temperature conditions.

Troubleshooting Steps:

  • Reaction Time:

    • Problem: Leaving the reaction to run for too long after completion can lead to product degradation.

    • Solution: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed and the product is formed, quench the reaction promptly.

  • Careful Quenching:

    • Problem: A vigorous, uncontrolled quench can lead to localized heating and degradation.

    • Solution: Cool the reaction mixture in an ice bath before slowly and carefully adding a quenching agent, such as saturated aqueous ammonium chloride (NH₄Cl) or water.

Question 3: The reaction starts but seems to stall, leaving a significant amount of unreacted starting material even after extended reaction times. What should I do?

Answer:

A stalled reaction often suggests an equilibrium has been reached or that a key reagent has been consumed prematurely.

Troubleshooting Steps:

  • Re-evaluate Base Stoichiometry:

    • Problem: If the starting material or solvent contains acidic impurities (e.g., water, carboxylic acids), they will consume the base, leaving an insufficient amount to drive the reaction to completion.

    • Solution: Add a slight excess of the base (e.g., 1.1 to 1.2 equivalents). You can even try adding a second portion of the base to the stalled reaction mixture to see if it restarts.

  • Consider a Reversible Reaction:

    • Problem: While less common for this type of cyclization, it's possible that the reaction is reversible and has reached an unfavorable equilibrium.

    • Solution: Changing the solvent or temperature can shift the equilibrium. If possible, removing a byproduct could also drive the reaction forward, although this is not typically feasible in this specific synthesis.

  • Investigate Catalyst/Promoter Addition:

    • Problem: The reaction kinetics may simply be very slow.

    • Solution: While not standard for this specific transformation, some intramolecular cyclizations can be accelerated by additives. For example, in related syntheses, the use of phase-transfer catalysts or specific counter-ions (e.g., switching from Na⁺ to K⁺) has been shown to influence reaction rates.[1]

Question 4: I have successfully formed the product according to LCMS, but I am struggling with the work-up and purification. Any advice?

Answer:

The 6-fluoro-7-azaindolin-2-one is a polar molecule with both hydrogen bond donor (N-H) and acceptor (C=O, pyridine N) sites. This can make extraction and purification challenging.

Troubleshooting Steps:

  • Work-up Procedure:

    • Problem: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution:

      • After quenching, if you used a water-miscible solvent like DMF or THF, you will need to remove most of it under reduced pressure.

      • Extract with a more polar solvent than ethyl acetate if recovery is low. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1) can be effective.

      • Perform multiple extractions (e.g., 5-6 times) with smaller volumes of organic solvent rather than 2-3 extractions with large volumes.

      • Saturating the aqueous layer with sodium chloride (brine) can help to "salt out" the product, reducing its aqueous solubility and driving it into the organic layer.

  • Purification by Column Chromatography:

    • Problem: The polar nature of the product can cause it to streak on silica gel columns, leading to poor separation.

    • Solution:

      • Solvent System: A gradient elution is often necessary. Start with a less polar system (e.g., 100% DCM or ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.

      • Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the eluent can deactivate the acidic silica gel surface, leading to sharper peaks and better separation.

      • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or C18 reverse-phase silica gel.

Summary of Key Parameters and Recommendations

IssuePotential CauseRecommended Solution
No/Low Conversion Weak baseUse strong, non-nucleophilic base (NaH, KH, LiN(SiMe₃)₂)
Low temperatureIncrease temperature (e.g., 40-80 °C)
Wet solvent/reagentsUse rigorously dried solvents and fresh reagents
Impurity Formation High concentrationUse high-dilution conditions (syringe pump addition)
Reaction time too longMonitor by LCMS and quench upon completion
Stalled Reaction Insufficient baseUse a slight excess of base (1.1-1.2 eq.)
Slow kineticsIncrease temperature; explore different base counter-ions
Purification Issues Product polarityExtract with DCM/IPA; use polar solvent gradients (DCM/MeOH) for chromatography; add basic modifier (TEA) to eluent

Experimental Workflow & Visualization

Standard Protocol for Cyclization
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.

  • Washing: Wash the NaH with anhydrous hexanes (3x) under an inert atmosphere to remove the mineral oil.

  • Solvent Addition: Add anhydrous DMF via cannula and heat the suspension to the desired temperature (e.g., 60 °C).

  • Substrate Addition: Dissolve the precursor, 2-chloro-N-(5-fluoropyridin-2-yl)acetamide (1.0 eq.), in a minimal amount of anhydrous DMF.

  • Cyclization: Add the substrate solution dropwise to the heated NaH suspension over 2-4 hours using a syringe pump.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by LCMS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Remove the DMF under reduced pressure. Add water to the residue and extract multiple times with a DCM/IPA mixture. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Troubleshooting Decision Pathway

Troubleshooting_Cyclization start Reaction Failure check_conversion Check Conversion by LCMS/TLC start->check_conversion low_conversion Low / No Conversion Possible Causes: - Ineffective Deprotonation - Low Temperature - Poor Reagent Quality check_conversion->low_conversion <10% Product impurities Significant Impurities Possible Causes: - Intermolecular Reactions - Degradation check_conversion->impurities Product + Impurities stalled Stalled Reaction Possible Causes: - Insufficient Base - Reversible Reaction check_conversion->stalled Incomplete Conversion solution_base Solution: - Use Stronger Base (NaH, LDA) - Increase Temperature - Use Fresh/Dry Reagents low_conversion->solution_base solution_impurities Solution: - Use High Dilution (Syringe Pump) - Optimize Temp. & Time - Quench Promptly impurities->solution_impurities solution_stalled Solution: - Add More Base (1.1-1.2 eq.) - Re-evaluate Solvent/Temp. stalled->solution_stalled success Successful Cyclization solution_base->success solution_impurities->success solution_stalled->success

Caption: Troubleshooting flowchart for cyclization failures.

References

  • Mao, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link]

  • Collot, C., et al. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 127(26), 9530-9538. Available at: [Link]

  • U.S. Patent No. 7,652,137 B2. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
  • Chen, L., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Bernstein, M. A., et al. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: C-3 Modification of 6-Fluoro Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Context: 6-Fluorooxindole Scaffold Functionalization Case ID: OX-6F-C3-MOD

Introduction: The 6-Fluoro Paradox

Welcome to the technical support hub for the 6-fluorooxindole scaffold. You are likely working with this motif because of its privileged status in kinase inhibitors (e.g., Sunitinib) or as a bioisostere in CNS-active agents.

The Core Challenge: The C-6 fluorine atom is not just a metabolic blocker; it is a potent electron-withdrawing group (EWG). This inductively acidifies the N-H and the C-3 protons (pKa ~18 in DMSO vs. ~19-20 for unsubstituted oxindole).

  • The Benefit: Easier enolization.

  • The Bug: Higher reactivity leads to "runaway" chemistry—uncontrollable C-3,3-dialkylation, oxidative dimerization, and rapid racemization of chiral centers.

This guide provides alternative reagents and troubleshooting workflows to bypass these standard failure modes.

Ticket #01: "I cannot stop at the mono-alkylated product."

User Report: Using NaH and Methyl Iodide results in a 40:60 mixture of mono- and dimethylated products, even with stoichiometric control.

Root Cause Analysis: The mono-alkylated 6-fluorooxindole product is often more acidic than the starting material due to the relief of steric strain or electronic stabilization, leading to rapid deprotonation by the remaining base and subsequent second alkylation.

Solution: The Knoevenagel-Reduction Bypass

Do not rely on direct alkylation for simple alkyl chains. Switch to a condensation-reduction sequence.

Protocol Adjustment:

  • Reagent: Use an aldehyde (R-CHO) instead of an alkyl halide.

  • Catalyst: Piperidine (0.1 eq) or Ti(OiPr)4.

  • Step 1 (Condensation): Form the alkylidene (C=C bond). The 6-F substituent accelerates this rate significantly.

  • Step 2 (Reduction): Reduce the alkene selectively.

Recommended Reductant: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

  • Why? It provides a soft hydride transfer that is chemoselective for the exocyclic double bond, avoiding reduction of the lactam carbonyl or the fluorine moiety.

Ticket #02: "Direct Arylation with Palladium is decomposing my substrate."

User Report: Standard Hartwig-Miura alpha-arylation (Pd(dba)2, strong base) leads to black tar and dehalogenation of the fluorine.

Root Cause Analysis: Strong bases (NaOtBu, LiHMDS) required for Pd-catalysis are incompatible with the sensitive 6-fluorooxindole, often causing ring-opening or polymerization. Furthermore, oxidative addition can occur at the C-6 fluorine bond under forcing conditions.

Solution: Transition-Metal-Free EDA Complex Photo-Arylation

Switch to a visible-light-mediated protocol that requires no metal catalyst and no external photosensitizer . This relies on the formation of an Electron-Donor-Acceptor (EDA) complex.[1][2][3]

The Reagent System:

  • Nucleophile: 6-Fluorooxindole (generated in situ with Cs2CO3).

  • Electrophile: Electron-deficient aryl halides (e.g., 4-cyanophenyl iodide).

  • Energy Source: Blue LED or Compact Fluorescent Light (CFL).

Mechanism: The electron-rich enolate of the 6-fluorooxindole forms a ground-state colored complex with the aryl halide. Light irradiation triggers a Single Electron Transfer (SET), generating a radical pair that couples at C-3.

Ticket #03: "My chiral C-3 quaternary center racemizes overnight."

User Report: I synthesized an enantiopure 3-substituted-3-fluorooxindole, but the ee% dropped from 94% to 50% after workup.

Root Cause Analysis: The "Self-Disproportionation of Enantiomers" (SDE) or base-catalyzed racemization. The C-6 fluorine stabilizes the planar enolate transition state, lowering the barrier for inversion at the C-3 position. Even mild basic impurities (like residual bicarbonate from workup) can trigger this.

Solution: The Morita-Baylis-Hillman (MBH) Carbonate Route

To lock the stereochemistry, use Isatin-derived MBH carbonates as electrophiles rather than trying to fluorinate a chiral oxindole.

Reagent: Cinchona alkaloid-derived catalysts (e.g., (DHQD)2PHAL). Workflow:

  • Use a nucleophile (e.g., alcohol, amine) to attack the MBH carbonate.

  • This generates an allylic stereocenter adjacent to the oxindole, which sterically protects the C-3 position.

Visual Troubleshooting Aids

Figure 1: Reagent Decision Matrix

OxindoleLogic Start Target Modification at C-3 Type1 Alkyl Group (Mono) Start->Type1 Type2 Aryl Group Start->Type2 Type3 Quaternary Stereocenter Start->Type3 Sol1 Knoevenagel + Hantzsch Ester Type1->Sol1 Avoids Dialkylation Sol2 EDA Complex (Visible Light) Type2->Sol2 Avoids Pd/Base Decomposition Sol3 Isatin MBH Carbonates Type3->Sol3 High ee% Stability

Caption: Decision matrix for selecting reagents based on the target C-3 functionalization, prioritizing chemoselectivity and stability.

Figure 2: Metal-Free EDA Arylation Mechanism

EDAMechanism Substrate 6-Fluorooxindole Enolate Enolate Anion (Electron Donor) Substrate->Enolate Deprotonation Base Cs2CO3 Base->Enolate EDA [EDA Complex] Colored Species Enolate->EDA + Ar-I ArX Ar-I (Electron Acceptor) ArX->EDA SET Single Electron Transfer EDA->SET Excitation Light Visible Light (CFL/Blue LED) Light->SET Product 3-Aryl-6-Fluorooxindole SET->Product Radical Coupling - Iodide

Caption: Mechanistic pathway for the visible-light-promoted arylation via Electron-Donor-Acceptor (EDA) complex formation.[2]

Experimental Protocol: Green C-3 Arylation

Method: Transition-Metal-Free Photo-Arylation Applicability: 6-Fluorooxindoles requiring C-3 aryl groups without using Palladium.

Materials:

  • 6-Fluorooxindole (1.0 equiv)

  • Aryl Iodide (Electron deficient preferred, 2.0 equiv)

  • Cesium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

  • Light Source: 23W Compact Fluorescent Light (CFL) or Blue LED strip.

Step-by-Step:

  • Setup: In a Pyrex tube, charge 6-fluorooxindole (0.2 mmol), Aryl Iodide (0.4 mmol), and

    
     (0.6 mmol).
    
  • Solvation: Add MeCN (2.0 mL). Note: Degassing is usually not strictly required for this specific EDA protocol, but recommended for reproducibility.

  • Irradiation: Place the tube approximately 5 cm from the light source. Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC. The reaction typically completes in 12–24 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Validation Check:

  • If the reaction mixture does not turn color (often yellow/orange) upon mixing the enolate and aryl halide, the EDA complex is not forming. Check the electronics of your aryl halide; electron-rich aryl halides (e.g., 4-methoxy-iodobenzene) react poorly in this specific manifold.

Comparison of Reagent Classes

FeatureClassical Alkylation (RX/Base)Pd-Catalyzed ArylationOrganocatalytic (MBH/Isatin)Radical/EDA (Light)
Primary Risk Dialkylation (C-3,3)Metal contamination / DehalogenationHigh catalyst costSubstrate electronic limits
Base Requirement Strong (NaH, LDA)Strong (NaOtBu)Mild (Tertiary Amines)Mild (Carbonates)
6-F Compatibility Low (Over-reaction)Low (C-F activation risk)High High
Enantioselectivity N/A (Racemic)High (Ligand dependent)Excellent (>90% ee) Low (usually racemic)
Green Score LowLowMediumHigh

References

  • Transition-Metal-Free Arylation (EDA Complex): Liang, K., Li, N., Zhang, Y., Li, T., & Xia, C. (2019).[3] Transition-metal-free α-arylation of oxindoles via visible-light-promoted electron transfer.[2][3] Chemical Science.

  • Palladium-Catalyzed Arylation (Classic): Lee, S., & Hartwig, J. F. (2001).[4] Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of Organic Chemistry.

  • Organocatalytic MBH Carbonates: Dou, X., Han, X., & Lu, Y. (2010). Organocatalytic and Electrophilic Approach to Oxindoles with C3-Quaternary Stereocenters. Organic Letters.

  • Racemization of 3-Fluorooxindoles: Wang, H., et al. (2020).[5] Enantioseparation and Racemization of 3-Fluorooxindoles. Journal of Chromatography A.

Sources

Validation & Comparative

1H NMR spectral analysis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

[1]

Executive Summary & Structural Context

The molecule 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (often referred to as a 6-fluoro-7-azaindolin-2-one derivative) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR). Its structural uniqueness lies in the fusion of a pyridine ring with a pyrrolidinone ring, modified by a fluorine atom at the C6 position.

For the analytical chemist, this molecule presents a specific set of spectral challenges and identifiers:

  • Tautomeric Equilibrium: The balance between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Fluorine Coupling: The

    
     nucleus at C6 introduces significant spin-spin splitting (
    
    
    ) patterns in the aromatic region.
  • Proton Deficit: The substitution at C6 removes the characteristic H6 proton found in the parent 7-azaindole, altering the splitting pattern of the remaining aromatic protons.

Structural Visualization and Numbering

To accurately interpret the NMR, one must first establish the IUPAC numbering and potential coupling pathways.

GN1N1 (H)C2C2 (=O)N1->C2C3C3 (H2)C2->C3C3aC3aC3->C3aC4C4 (H)C3a->C4C5C5 (H)C4->C5C6C6 (F)C5->C6C6->C4Meta (~2-4 Hz)C6->C5Ortho (~8-10 Hz)N7N7C6->N7C7aC7aN7->C7aC7a->N1C7a->C3a

Figure 1: Connectivity and expected Fluorine-Proton coupling pathways. Note that the Fluorine at C6 eliminates the H6 proton, simplifying the aromatic region but introducing heteronuclear splitting.

Detailed Spectral Breakdown (1H NMR)

The following analysis assumes a solution in DMSO-d6 at 298 K. DMSO is the preferred solvent due to the poor solubility of oxindole derivatives in CDCl3 and its ability to stabilize the lactam tautomer via hydrogen bonding.

A. The Aliphatic Region (C3-Methylene)
  • Chemical Shift:

    
     3.50 – 3.70 ppm
    
  • Multiplicity: Singlet (s)

  • Interpretation: This signal arises from the two protons at the C3 position. In the oxindole (lactam) form, this carbon is

    
     hybridized.
    
    • Diagnostic Value: The presence of this signal confirms the 2-one (oxindole) tautomer. If the molecule were in the 2-hydroxy (aromatic 7-azaindole) form, this signal would disappear, replaced by an aromatic H3 signal around 6.4 ppm.

B. The Aromatic Region (Pyridine Ring)

The fluorine substitution at C6 drastically alters this region compared to the unsubstituted parent.

  • Proton H5 (Ortho to F):

    • Shift:

      
       7.00 – 7.20 ppm
      
    • Multiplicity: Doublet of Doublets (dd)

    • Coupling:

      • 
         Hz (Vicinal proton coupling).
        
      • 
         Hz (Vicinal H-F coupling).
        
    • Note: The fluorine atom exerts a shielding mesomeric effect on the ortho position, often shifting H5 upfield relative to the non-fluorinated analog.

  • Proton H4 (Meta to F):

    • Shift:

      
       7.60 – 7.80 ppm
      
    • Multiplicity: Doublet of Doublets (dd) (Appears as a triplet-like pattern if J values are similar) or broad Doublet.

    • Coupling:

      • 
         Hz.[1]
        
      • 
         Hz (Long-range H-F coupling).
        
C. The Exchangeable Region
  • Lactam NH (N1-H):

    • Shift:

      
       11.0 – 11.5 ppm
      
    • Multiplicity: Broad Singlet (br s)

    • Interpretation: This proton is highly deshielded due to the adjacent carbonyl and the aromatic ring current. Its broadness indicates exchange with trace water in the DMSO.

Comparative Analysis: Fluorinated vs. Unsubstituted

To validate the synthesis of the 6-fluoro derivative, it is essential to compare its spectral fingerprint against the unsubstituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Table 1: Comparative Shift Data (DMSO-d6)

FeatureUnsubstituted Parent6-Fluoro Derivative (Target)5-Fluoro Isomer (Alternative)
H6 (Position 6)

8.10 (dd)
Distinctive downfield signal
Absent Substituted by F

8.20 (s/d) Present, coupled to F5
H5 (Position 5)

6.90 (dd)

7.10 (dd) Large

splitting
Absent Substituted by F
H4 (Position 4)

7.55 (dd)

7.70 (dd) Small

splitting

7.60 (d) Large

splitting
C3-H2 (Methylene)

3.60 (s)

3.60 (s)

3.65 (s)
Key Identifier 3 Aromatic Protons (AMX system)2 Aromatic Protons + Large F-coupling on H52 Aromatic Protons + Large F-coupling on H4/H6

Key Differentiator: The disappearance of the most downfield aromatic proton (H6, typically >8.0 ppm) is the primary confirmation of successful fluorination at the 6-position.

Tautomerism and Solvent Effects[4]

The core requirement for reproducible analysis is controlling the tautomeric equilibrium. 7-azaindolin-2-ones can exist as the Lactam (keto) or Lactim (enol) form.

TautomerismLactamLactam Form (Oxindole)Major Species in DMSOSignal: C3-CH2 (~3.6 ppm)LactimLactim Form (Hydroxy-azaindole)Favored in non-polar/gas phaseSignal: C3-H (Aromatic ~6.4 ppm)Lactam->Lactim  K_eq << 1  

Figure 2: Tautomeric equilibrium. In polar aprotic solvents like DMSO, the equilibrium shifts heavily to the left (Lactam), simplifying the spectrum.

Why DMSO-d6?

  • Solubility: The intermolecular hydrogen bonding of the lactam dimer makes these compounds insoluble in non-polar solvents (CDCl3).

  • Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the N-H bond and locking the molecule predominantly in the oxindole form, ensuring sharp, integration-ready peaks.

Validated Experimental Protocol

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow.

Materials
  • Analyte: >5 mg 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (dried in vacuo).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR or higher (500 MHz recommended for resolving H-F couplings).

Step-by-Step Procedure
  • Preparation: Weigh 5-10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Do not heat above 40°C to avoid accelerating H/D exchange at the C3 position.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       2.0 seconds (Essential for accurate integration of the C3 methylene protons which have long T1).
      
    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting.

Troubleshooting (Self-Validating Checks)
  • Issue: "I see a small peak at 6.4 ppm and the CH2 integral is low."

    • Cause: Tautomerization or oxidation to the fully aromatic 7-azaindole.

    • Check: Verify the integral of the CH2 peak. It should be exactly 2.0 relative to the aromatic protons (1.0 each).

  • Issue: "The aromatic peaks are broad."

    • Cause: Fluorine coupling can look like broadening at low field strength (300 MHz).

    • Check: Run a

      
      -decoupled 
      
      
      NMR if available, or verify J-values match expected F-coupling constants (~8-10 Hz).

References

  • Tautomerism in 7-azaindoles: Catalán, J., et al.[2] "The tautomerism of 7-azaindole." Journal of the American Chemical Society 110.13 (1988): 4105-4111.

  • Synthesis and NMR of Azaindolin-2-ones: Lozinskaya, N. A., et al. "Synthesis of 3-substituted 7-azaindolin-2-ones." Chemistry of Heterocyclic Compounds 55 (2019).

  • Fluorine-Proton Coupling Constants: Dolphin, D., & Weeks, G. "Fluorine coupling constants in heteroaromatic systems." Canadian Journal of Chemistry 52 (1974).

  • Solvent Effects on Heterocycles: Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data.

  • General Spectral Data for 7-azaindole derivatives: National Institute of Standards and Technology (NIST) Chemistry WebBook. "1H-Pyrrolo[2,3-b]pyridine."[3]

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison and Methodological Guide for Researchers

In the landscape of drug discovery and development, particularly in the synthesis of novel heterocyclic compounds, unambiguous structural characterization is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and confirming molecular structure. This guide provides a detailed analysis of the characteristic IR absorption bands for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a fluorinated derivative of a common scaffold in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to equip researchers with the foundational understanding and practical methodology required to interpret spectra with confidence. We will dissect the predicted spectrum of the target molecule, compare it against relevant structural analogs to highlight key diagnostic features, and provide a robust, field-tested protocol for data acquisition.

Predicted Characteristic IR Bands of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The structure of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a fused bicyclic system containing a γ-lactam (a five-membered cyclic amide) and a fluorinated pyridine ring. This combination of functionalities gives rise to a unique and information-rich infrared spectrum. The analysis of a solid-state spectrum (e.g., KBr pellet) is assumed, where intermolecular hydrogen bonding will significantly influence band positions and shapes.

The expected vibrational modes are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment & Rationale
~3200Strong, BroadN-H Stretch (Lactam): The secondary amine within the lactam ring exhibits a characteristic stretching vibration. In the solid state, strong intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule causes significant broadening and a shift to a lower frequency compared to the "free" N-H stretch (~3400 cm⁻¹).[1]
3100 - 3000Medium to WeakAromatic C-H Stretch: These bands arise from the C-H stretching vibrations on the pyridine and pyrrole rings. Their appearance at frequencies above 3000 cm⁻¹ is a clear indicator of sp² hybridized carbon atoms, characteristic of aromatic and olefinic systems.[2][3]
~1705Strong, SharpC=O Stretch (Amide I Band): This is one of the most intense and diagnostic peaks in the spectrum. For a five-membered (γ)-lactam, the carbonyl stretch typically appears in the 1750-1700 cm⁻¹ region.[4] The precise position is a balance of factors: ring strain increases the frequency, while conjugation with the adjacent double bond of the pyrrole ring tends to decrease it.
1650 - 1400Medium to StrongAromatic C=C and C=N Ring Stretches: This region will contain multiple bands corresponding to the stretching vibrations within the fused aromatic rings. Aromatic compounds typically show characteristic absorptions around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[2][5]
1270 - 1100StrongC-F Stretch (Aryl-Fluoride): The presence of a fluorine atom directly attached to the pyridine ring will produce a very strong absorption band in this region. This peak is a critical diagnostic marker for the successful fluorination of the scaffold.
900 - 675Medium to StrongAromatic C-H Out-of-Plane (OOP) Bending: The positions of these bands are highly indicative of the substitution pattern on the aromatic ring. Their analysis can help confirm the regiochemistry of the molecule.[2]

Comparative Spectral Analysis: Isolating Key Diagnostic Features

To truly understand the spectrum of our target molecule, it is instructive to compare it with simpler, related structures. This comparative approach allows for the confident assignment of bands that might otherwise be ambiguous.

Vibrational ModeTarget: 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analog 1: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Non-fluorinated) Analog 2: 2-Pyrrolidone (Simple γ-Lactam)
N-H Stretch ~3200 cm⁻¹ (Strong, Broad)~3200 cm⁻¹ (Strong, Broad)~3200 cm⁻¹ (Strong, Broad)
Aromatic C-H Stretch 3100 - 3000 cm⁻¹ (Medium)3100 - 3000 cm⁻¹ (Medium)Absent
Aliphatic C-H Stretch AbsentAbsent2950 - 2850 cm⁻¹ (Medium)
C=O Stretch (Amide I) ~1705 cm⁻¹ (Strong)~1705 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)
Aromatic C=C/C=N Stretch 1650 - 1400 cm⁻¹ (Multiple, Medium-Strong)1650 - 1400 cm⁻¹ (Multiple, Medium-Strong)Absent
C-F Stretch 1270 - 1100 cm⁻¹ (Strong) Absent Absent

Key Insights from Comparison:

  • The Power of Subtraction: Comparing the target molecule to Analog 1 (the non-fluorinated parent compound) immediately highlights the most critical peak for confirming the synthesis: the strong C-F stretch . Its presence is definitive proof of fluorination, while its absence would indicate a failed reaction. All other bands in the functional group and fingerprint regions are expected to be very similar, with only minor shifts.

  • Isolating the Lactam Core: By comparing to Analog 2 (a simple γ-lactam), we can confidently assign the N-H and C=O stretching bands. The absence of aromatic C-H and C=C/C=N stretches in 2-Pyrrolidone confirms their origin in the fused ring system of our target molecule. The presence of aliphatic C-H stretches in 2-pyrrolidone, which are absent in our target, further validates the assignments.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via KBr Pellet

The following protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-quality spectra of solid, non-volatile organic compounds.

Rationale: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes scattering losses.

Step-by-Step Methodology:

  • Sample and KBr Preparation (The Dry Step):

    • Causality: Water has intense O-H stretching and bending absorptions that can obscure large portions of the spectrum, particularly the N-H and O-H stretching regions.[6] It is critical to eliminate moisture.

    • Action: Gently grind approximately 100 mg of spectroscopic grade KBr in an agate mortar and pestle. Place the ground KBr and a micro-spatula of the sample (approx. 0.5-1.0 mg) in a drying oven at 110°C for at least 2 hours to remove adsorbed water.

  • Sample Grinding and Mixing:

    • Causality: To obtain a transparent pellet and avoid spectral distortions from light scattering (the Christiansen effect), the particle size of the sample must be smaller than the wavelength of the incident IR radiation.

    • Action: In a dry, low-humidity environment (a glove bag or dry box is ideal), add the ~1 mg of dried sample to the ~100 mg of dried KBr in the agate mortar. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Formation:

    • Causality: Applying high pressure causes the KBr to flow and fuse, trapping the sample particles in a solid, transparent matrix suitable for spectroscopic analysis. The vacuum removes trapped air, which can cause the pellet to be opaque or brittle.

    • Action:

      • Assemble the die set of a hydraulic press. Transfer a small amount of the KBr/sample mixture into the die, ensuring even coverage of the bottom surface.

      • Place the plunger on top and transfer the assembled die to the hydraulic press.

      • Connect a vacuum line to the die and apply a vacuum for 1-2 minutes to remove entrapped air.

      • While under vacuum, gradually apply pressure up to 7-10 tons (approximately 8,000-10,000 psi) and hold for 2 minutes.

      • Slowly release the pressure and then the vacuum. Carefully disassemble the die to retrieve the transparent or translucent pellet.

  • Data Acquisition:

    • Causality: A background spectrum of the instrument's atmosphere (CO₂, H₂O) must be collected and subtracted from the sample spectrum to ensure that the final data represents only the sample's absorptions.[7]

    • Action:

      • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

      • Collect a background spectrum with the sample compartment empty.

      • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

      • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Spectral Interpretation Workflow

The logical process from sample to structural confirmation can be visualized as a clear workflow. This diagram outlines the critical decision points and validation steps.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Sample & KBr Drying (Crucial for H-bonding regions) Mix Homogenous Grinding (Reduce particle size < 2µm) Prep->Mix Press Die Pressing under Vacuum (Create transparent pellet) Mix->Press Background Acquire Background Spectrum (Atmospheric H2O, CO2) Press->Background Sample Acquire Sample Spectrum (Co-add 16-32 scans) Background->Sample Process Ratio Sample vs. Background Sample->Process Identify Identify Key Bands >1500 cm-1 (N-H, C-H, C=O) Process->Identify Correlate Correlate Bands with Functional Groups (e.g., ~1705 cm-1 -> γ-Lactam C=O) Identify->Correlate Diagnose Locate Diagnostic Peaks (e.g., Strong C-F stretch) Correlate->Diagnose Fingerprint Analyze Fingerprint Region (<1500 cm-1) Diagnose->Fingerprint Compare Compare with Analogs (e.g., Non-fluorinated version) Fingerprint->Compare Confirm Final Structural Confirmation Compare->Confirm

Caption: Workflow for IR spectral analysis of a solid sample.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Not V. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Sharif University of Technology. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007-2022.
  • Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Krzyżak, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5933.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Gamal El-Din, M. M., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 7, 4296.
  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • University of Puget Sound. (n.d.). IR Chart. Retrieved from [Link]

Sources

X-ray crystallography data for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffolds in Kinase Crystallography

Executive Summary

This guide analyzes the crystallographic behavior of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 6-fluoro-7-azaindolin-2-one ). This scaffold represents a critical "privileged structure" in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding hinge region of kinases such as PIM1 , JNK3 , and CDK2 .

The inclusion of the fluorine atom at the C6 position and the nitrogen at N7 (aza-modification) fundamentally alters the electronic landscape compared to standard indolin-2-one scaffolds (e.g., Sunitinib). This guide compares these chemotypes to assist in rational structure-based design.

Structural & Electronic Profile

The 6-fluoro-7-azaindolin-2-one scaffold is a bioisostere of the indolin-2-one, but with distinct physicochemical properties optimized for kinase binding.

Chemotype Comparison
FeatureScaffold A: Indolin-2-one Scaffold B: 7-Azaindolin-2-one Scaffold C: 6-Fluoro-7-azaindolin-2-one
Core Structure Benzo-fused pyrrolidonePyridine-fused pyrrolidoneFluorinated Pyridine-fused pyrrolidone
Hinge Interaction Bidentate (Donor/Acceptor)Tridentate Potential (N7 Acceptor)Enhanced Tridentate + Metabolic Stability
pKa (N1-H) ~13.5 (Weak Donor)~10.8 (Moderate Donor)~9.5 (Strong Donor)
Lipophilicity (cLogP) 1.20.6 (More Polar)0.9 (Modulated)
Metabolic Liability High (Oxidation prone)ModerateLow (C6 blocked)
The Fluorine Effect (Causality)

The introduction of fluorine at C6 is not merely for metabolic blocking.

  • Electronic Withdrawal: The electronegative fluorine pulls density from the pyridine ring, significantly lowering the pKa of the pyrrole N1-H. This makes the N1-H a stronger hydrogen bond donor to the kinase hinge backbone (typically the carbonyl of the "Gatekeeper+1" residue).

  • Dipole Modulation: The C-F bond vector creates a local dipole that can engage in orthogonal multipolar interactions with backbone carbonyls or conserved water networks.

Crystallographic Binding Modes

The primary utility of this scaffold is its ability to mimic the adenine ring of ATP. Below is a comparative analysis of binding modes derived from representative PIM1 and JNK3 complex structures (e.g., PDBs 5TOE, 5TEL, 6MT0).

Hinge Region Interaction Map

The 6-fluoro-7-azaindolin-2-one scaffold typically adopts a "Head-Group" orientation in the ATP pocket.

HingeInteraction Figure 1: Bidentate/Tridentate binding mode of the fluorinated scaffold in PIM1 kinase. cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 6-Fluoro-7-azaindolin-2-one Glu_CO Glu121 (C=O) Acceptor Leu_NH Leu120 (N-H) Donor C2_O C2=O (Acceptor) Leu_NH->C2_O Canonical H-Bond N7 N7 (Weak Acceptor) Leu_NH->N7 Water-Mediated (Optional) N1_H N1-H (Enhanced Donor) N1_H->Glu_CO Strong H-Bond (pKa effect) F6 C6-F (Metabolic Block)

Tautomeric Ambiguity in Refinement

A critical challenge in refining these structures is the keto-enol tautomerism.

  • Keto Form (2-one): Predominant in solution and typically the active binder in the hinge due to the C=O acceptor requirement.

  • Enol Form (2-hydroxy): Can be stabilized by specific active site environments.

  • Refinement Protocol: Always refine the ligand initially as the keto-tautomer . Inspect the Fo-Fc difference map at the C2-oxygen. If a strong positive peak appears near the oxygen (indicating a proton) or if the bond length refines closer to 1.35 Å (C-O) rather than 1.23 Å (C=O), consider the enol form.

Experimental Protocol: Fragment Soaking

To validate this scaffold in your own target, follow this self-validating soaking protocol.

Objective: Obtain high-resolution complex structure of 6-Fluoro-7-azaindolin-2-one in PIM1 (or surrogate kinase).

  • Crystal Growth:

    • Grow apo-PIM1 crystals using hanging drop vapor diffusion (Condition: 0.1M HEPES pH 7.5, 0.8M Na Citrate).

    • Target resolution: < 2.0 Å.

  • Fragment Preparation:

    • Dissolve ligand to 100 mM in 100% DMSO.

    • Note: The 6-fluoro analog is less soluble than the non-fluorinated parent; sonication may be required.

  • Soaking (The "Step-Up" Method):

    • Do not shock the crystal. Add fragment to the drop in increments: 1 mM (1 hr) -> 5 mM (2 hrs) -> 10 mM (Overnight).

    • Final DMSO concentration must remain < 10% to prevent lattice cracking.

  • Cryo-Protection:

    • Transfer crystal to mother liquor + 20% Glycerol + 10 mM Ligand.

    • Flash cool in liquid nitrogen.

  • Data Collection & Refinement:

    • Collect at 100K.

    • Refine using REFMAC5 or PHENIX.

    • Validation: Check the B-factor of the ligand vs. the surrounding protein side chains. If Ligand B-factor > 2x Protein B-factor, occupancy is low.

Representative Data & Metrics

Comparison of crystallographic metrics for PIM1 complexes with this scaffold class.

MetricNon-Fluorinated (Parent)6-Fluoro Derivative (Target) Interpretation
PDB Code (Proxy) 5TOE (Analogous)Proprietary / 5TELSee Ref [1, 2]
Resolution 2.1 Å1.9 - 2.0 Å Fluorine often improves packing order.
Ligand Efficiency (LE) 0.350.42 Higher potency per heavy atom.
Electron Density Clear planar densityDistinct bulge at C6F-atom is electron-rich; verify with omit map.
Binding Enthalpy HighVery High Driven by stronger N1-H donor.

References

  • Barberis, C., et al. (2017).[1][2] "Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I." Bioorganic & Medicinal Chemistry Letters, 27(21), 4854-4859.

  • Wucherer-Plietker, M., et al. (2016). "Discovery of Novel 7-Azaindoles as PDK1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3573-3579.

  • RCSB PDB. (2019). "Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor (6MT0)."

  • GuideChem. (2022). "Synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine."

Sources

Validating synthetic routes for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vs commercial sourcing

[1]

Executive Summary: The "Make vs. Buy" Decision Matrix

For medicinal chemistry programs targeting kinases (e.g., c-Met, VEGFR) or bromodomains, the 7-azaindole scaffold is ubiquitous. However, the specific 2-oxo derivative, 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 6-fluoro-7-azaoxindole), presents a unique sourcing challenge.

Unlike its non-fluorinated parent, this specific oxindole is rarely available as a stock item from major catalog suppliers. When listed, it often suffers from:

  • Ambiguous CAS Indexing: Vendors frequently conflate the oxindole (C=O at C2) with the parent azaindole or the 3,2-b isomer.

  • Prohibitive Cost: Custom synthesis quotes often exceed $2,000/gram with 4-6 week lead times.

  • Purity Risks: Commercial batches often contain high levels of the 2,3-dione (isatin analog) or residual heavy metals from de-novo ring closures.

Recommendation: The most scientifically robust and cost-effective strategy is to source the parent 6-Fluoro-7-azaindole (CAS 898746-42-4) —which is widely available (~

oxidative hydrolysis

Commercial Sourcing Analysis

Before attempting synthesis, one must verify if a commercial source is viable. For this specific molecule, the landscape is treacherous.

Identification & CAS Confusion
  • Target Molecule: 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Parent Scaffold: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 898746-42-4)

  • Common Mis-shipments:

    • Isomer Error: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190314-85-2).

    • Scaffold Error: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (5-azaindole derivative).

    • Oxidation State Error: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin).

Sourcing Decision Diagram

DecisionMatrixStartNeed 6-Fluoro-7-azaoxindoleCheckStockCheck Vendor Stock(CAS Search)Start->CheckStockIsAvailableIs Exact StructureAvailable?CheckStock->IsAvailableBuyPurchase Sample(High Risk of Isomer Mix-up)IsAvailable->BuyYes ($$$)MakeBuy Parent 6-F-7-azaindole(CAS 898746-42-4)IsAvailable->MakeNo / Lead Time > 2wksValidateQC: 1H NMR & LCMS(Check C2 signal)Buy->ValidateSynthesizePerform Oxidative Hydrolysis(Protocol Below)Validate->SynthesizeQC FailMake->Synthesize

Figure 1: Decision matrix for sourcing 6-fluoro-7-azaoxindole. The "Make" route is prioritized due to commercial unreliability.

Synthetic Route Validation: Oxidative Hydrolysis

The conversion of 7-azaindoles to 7-azaoxindoles is more challenging than with standard indoles due to the electron-deficient pyridine ring, which deactivates the C3 position toward electrophilic attack. The standard Marisa oxidation (NCS/tBuOH) often fails or gives low yields.

The Validated Protocol: A two-step sequence via the 3,3-dibromo intermediate is the industry standard for high purity.

Reaction Scheme

SynthesisSM6-Fluoro-7-azaindole(CAS 898746-42-4)Step1Step 1: BrominationNBS (3.0 eq), t-BuOH/H2ORT, 2-4 hSM->Step1InterIntermediate:3,3-Dibromo-6-fluoro-7-azaoxindoleStep1->InterStep2Step 2: ReductionZn dust, AcOHRT, 1 hInter->Step2ProductProduct:6-Fluoro-7-azaoxindoleStep2->Product

Figure 2: Synthetic pathway via the gem-dibromo intermediate. This route avoids over-oxidation to the isatin.

Detailed Experimental Protocol

Step 1: Formation of 3,3-Dibromo-6-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Dissolution: Dissolve 6-fluoro-7-azaindole (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v). The concentration should be approx. 0.1 M.

  • Bromination: Add N-bromosuccinimide (NBS) (3.0 - 3.2 eq) portion-wise at room temperature over 15 minutes.

    • Expert Insight: The electron-deficient ring requires excess NBS compared to standard indoles (which use 2 eq). The reaction first forms the 3-bromoindole, then the 3,3-dibromoindolenine, which hydrolyzes to the 3,3-dibromooxindole.

  • Monitoring: Stir for 2-4 hours. Monitor by LCMS. You will see a mass shift corresponding to M+2Br patterns (M+158/160/162).

  • Workup: Dilute with water and extract with ethyl acetate. Wash with brine.[1] The intermediate is often stable enough to be used directly, but passing it through a short silica plug removes succinimide byproducts.

Step 2: Reductive Debromination to the Oxindole

  • Solvent Switch: Dissolve the crude 3,3-dibromo intermediate in Glacial Acetic Acid (AcOH).

  • Reduction: Add Zinc dust (Zn) (5.0 - 10.0 eq) carefully at room temperature. The reaction is exothermic; use a water bath if scaling >5g.

  • Completion: Stir for 1 hour. LCMS should show clean conversion to the mono-one (M+16 mass relative to starting indole).

  • Isolation: Filter off excess Zinc through Celite. Concentrate the filtrate. Neutralize carefully with saturated NaHCO3 (or solid Na2CO3) to pH ~6-7. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).

Analytical Validation Data

To ensure you have the correct product, compare your data against these expected parameters:

ParameterExpected ValueNotes
1H NMR (DMSO-d6) δ 3.5 - 3.7 ppm (s, 2H) The diagnostic C3-methylene singlet. In the starting material, this is a C3-H aromatic doublet at ~6.5 ppm.
1H NMR (DMSO-d6) δ 11.0 - 11.5 ppm (br s, 1H) The amide NH. It will be downfield shifted compared to the indole NH.
13C NMR ~175 ppm The carbonyl carbon (C=O).
LCMS (ESI+) [M+H]+ = 153.04 Formula: C7H5FN2O.
Appearance Off-white to pale yellow solidDark brown/red indicates isatin impurity (dione).

Troubleshooting & Critical Controls

Controlling Impurities
  • The "Isatin" Problem: If the reaction turns bright red/orange, you have likely over-oxidized to the 2,3-dione (isatin). This happens if the temperature in Step 1 exceeds 40°C or if the pH is too basic during hydrolysis.

    • Fix: Keep Step 1 at RT or 0°C.

  • Incomplete Bromination: If you isolate a mixture of mono-bromo and dibromo species, the reduction (Step 2) will yield a mixture of starting material and product.

    • Fix: Ensure full conversion to the dibromo species (via LCMS) before adding Zinc.

Safety Considerations
  • Bromine Handling: NBS releases low levels of Br2; work in a fume hood.

  • Zinc Disposal: Residual activated Zinc is pyrophoric. Quench filter cakes with water before disposal.

References

  • Parent Scaffold Synthesis & Reactivity

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[2][3] Chem. Soc. Rev., 2007, 36, 1120-1132. Link

  • Oxidation Protocol (Marisa/Pietra Modification)

    • Marisa, F., et al. "Synthesis of Oxindoles from Indoles via NBS Oxidation." Tetrahedron Lett., 1995, 36, 8209. Link

    • Zhang, Z., et al. "Practical Synthesis of Azaindolin-2-ones via Oxidation of Azaindoles." J. Org.[4] Chem., 2002, 67, 2345-2347. Link

  • Application in Kinase Inhibitors

    • Bamborough, P., et al. "Fragment-based discovery of 7-azaindoles as inhibitors of p38 MAP kinase." Bioorg.[5][6] Med. Chem. Lett., 2008, 18, 188-193.[5] Link

  • Commercial Parent Source

    • Sigma-Aldrich / Merck Product Page for 7-Azaindole derivatives. Link (Search CAS: 898746-42-4 for specific fluoro-analog availability).

Technical Guide: Comparative Binding Affinity of 6-Fluoro-7-Azaindole vs. Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity of 6-Fluoro-7-Azaindole vs. Indole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of kinase inhibitor design, the transition from an indole to a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a canonical bioisosteric replacement.[1] While the indole moiety serves as a robust hydrophobic anchor and hydrogen bond (H-bond) donor, it lacks the H-bond acceptor capability required for high-affinity "hinge binding" in ATP-competitive pockets.

The 6-fluoro-7-azaindole variant represents a precision-engineered evolution of this scaffold. The introduction of fluorine at the C6 position—adjacent to the pyridyl nitrogen (N7)—exerts a profound electronic effect, modulating the basicity (pKa) of N7 and altering the dipole moment. This guide analyzes the mechanistic shift in binding affinity, contrasting the lipophilic, monodentate nature of indoles with the electronically tuned, bidentate capability of 6-fluoro-7-azaindoles.

Structural & Mechanistic Basis
2.1 The Bioisosteric Shift: Indole vs. 7-Azaindole

The fundamental difference lies in the interaction with the kinase hinge region (a conserved segment connecting the N- and C-terminal lobes).

  • Indole: Acts primarily as a monodentate H-bond donor (via N1-H). It relies heavily on hydrophobic contacts (Van der Waals) to maintain residence time.

  • 7-Azaindole: Functions as a bidentate motif . The N1-H remains a donor, while the newly introduced N7 acts as an H-bond acceptor . This mimics the adenine ring of ATP, allowing for a "clamp-like" binding mode that significantly reduces

    
     (dissociation rate).
    
2.2 The "Fluorine Effect" at Position 6

Substituting fluorine at the 6-position of the 7-azaindole core is not merely for metabolic blocking; it is an electronic tuner.

  • pKa Modulation: The N7 of unsubstituted 7-azaindole has a pKa of ~4.[2]6. The strong electronegativity of the C6-fluorine withdraws electron density (inductive effect,

    
    ), lowering the pKa of N7. While this theoretically weakens the H-bond acceptor strength, it often improves selectivity by reducing non-specific protonation in acidic subcellular compartments.
    
  • Dipole & Orthogonal Interactions: Fluorine can induce weak

    
     interactions with backbone carbonyls or engage in multipolar interactions, often filling small hydrophobic pockets that a simple hydrogen cannot.
    
2.3 Physicochemical Comparison Table
FeatureIndole7-Azaindole6-Fluoro-7-Azaindole
H-Bond Donors 1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 01 (N7)1 (N7 - Tuned)
Binding Mode Monodentate (Donor)Bidentate (Donor/Acceptor)Bidentate + Dipole interactions
pKa (Conj. Acid) ~ -2.4 (Very weak base)~ 4.6< 4.0 (Reduced basicity)
Lipophilicity (LogP) HighModerate (Lower)Moderate-High (F increases LogP vs H)
Metabolic Liability Oxidation at C3/C2Oxidation at C2 (Aldehyde Oxidase)C6 block; Electronic deactivation of ring
Visualization: Kinase Hinge Binding Mode

The following diagram illustrates the structural logic behind the affinity shift. The 7-azaindole scaffold mimics the Adenine of ATP, forming a dual H-bond network that Indole cannot achieve.

BindingMode cluster_Indole Indole Scaffold cluster_Azaindole 6-Fluoro-7-Azaindole ATP_Pocket ATP Binding Pocket (Hinge Region) Indole Indole Core (Monodentate) Indole->ATP_Pocket H-Bond Donor (NH) Hydrophobic Contact Azaindole 7-Azaindole Core (Bidentate) Azaindole->ATP_Pocket H-Bond Donor (NH) + H-Bond Acceptor (N7) Fluorine 6-Fluoro Group (Electronic Tuner) Fluorine->ATP_Pocket Orthogonal Dipole Interaction Fluorine->Azaindole Inductive Effect (-I) Lowers pKa of N7

Caption: Comparative binding modes. Note the dual H-bond interface of the azaindole scaffold versus the single point of contact for indole.

Experimental Protocols for Validation

To objectively compare binding affinities, one must move beyond simple IC50 values (which are assay-dependent) and determine kinetic constants (


, 

,

).
Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Use this to measure the "residence time" (


), a critical parameter for efficacy.
  • Chip Preparation: Immobilize the target kinase (e.g., biotinylated JAK2 or BRAF) onto a Streptavidin (SA) sensor chip. Target a surface density (

    
    ) of ~50–100 RU to avoid mass transport limitations.
    
  • Analyte Preparation: Prepare a dilution series of the Indole and 6-Fluoro-7-azaindole analogs in running buffer (HBS-P+ with 1% DMSO). Ensure DMSO concentrations are matched exactly to the running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Association: Inject analyte for 120s at 30 µL/min.

    • Dissociation: Switch to running buffer for 300–600s. (Note: Azaindoles often have slower off-rates than indoles; ensure dissociation time is sufficient).

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: The 7-azaindole analog should show a lower

      
       driven primarily by a slower 
      
      
      
      compared to the indole.
Protocol B: TR-FRET Competition Assay

Use this for high-throughput determination of IC50 and Ki.

  • Reagents: LanthaScreen™ Eu-anti-GST antibody, GST-tagged Kinase, and AlexaFluor™ 647-labeled Tracer (ATP-competitive).

  • Plate Setup: In a 384-well low-volume white plate, add:

    • 5 µL of test compound (Indole vs. Azaindole) in 1% DMSO.

    • 5 µL of Kinase/Antibody mixture.

    • 5 µL of Tracer.

  • Incubation: Incubate at room temperature for 60 minutes (equilibrium).

  • Detection: Measure TR-FRET signal on a multimode reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Calculation: Calculate the emission ratio (665/615). Plot % Inhibition vs. log[Compound].

    • Causality Check: If the 6-fluoro-7-azaindole shows a left-shifted curve (lower IC50) vs. the indole, it confirms superior competitive displacement of the tracer, attributed to the higher affinity hinge interaction.

Comparative Data Analysis

While specific values vary by target, the following table summarizes typical shifts observed in medicinal chemistry campaigns (e.g., BRAF or JAK inhibitors) when optimizing from an indole hit to a 7-azaindole lead.

MetricIndole Analog (Baseline)7-Azaindole Analog6-Fluoro-7-AzaindoleInterpretation
IC50 (Enzymatic) 100 – 500 nM10 – 50 nM2 – 10 nMBidentate binding drastically improves potency. Fluorine fine-tunes fit.
Residence Time Short (< 1 min)MediumExtended (> 10 min)H-bond acceptor (N7) "locks" the molecule in the hinge.
LE (Ligand Efficiency) ~ 0.30~ 0.40~ 0.42Azaindole adds affinity with minimal mass penalty.
Solubility (pH 7.4) Low (< 5 µM)Moderate (> 50 µM)ModeratePyridine N increases polarity; F modulates lipophilicity.

Case Study Insight: In the development of Vemurafenib (PLX4032), the core scaffold is a 7-azaindole.[1][3][4][5][6][7][8] Early indole analogs lacked the potency and solubility required. The 7-azaindole core allowed for the critical H-bond acceptance from the backbone NH of Cys532 in BRAF, a specific interaction impossible with an indole core [1, 5].

References
  • The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI / Molecules [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: NIH / PubMed [Link]

  • Comparative Analysis of Binding Affinity Techniques (SPR vs ITC) Source: bioRxiv [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies Source: Pharmacy & Pharmacology International Journal [Link]

  • Discovery of Vemurafenib (PLX4032) Source: Nature [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

In the landscape of modern drug development, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of over 75% of FDA-approved drugs.[1] 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a fluorinated derivative of this class, represents a molecule of significant interest for researchers in medicinal chemistry. Its elemental composition is a fundamental determinant of its identity, purity, and stoichiometric integrity. Verifying this composition with high accuracy and precision is not merely a procedural step; it is a cornerstone of quality control, regulatory compliance, and the overall success of a research and development program.[2][3]

This guide provides an in-depth comparison of the principal analytical techniques for the elemental characterization of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale behind methodological choices, and the unique challenges posed by a molecule containing a thermally stable heterocyclic core and a highly reactive fluorine atom.

Theoretical Elemental Composition: The Analytical Benchmark

Before evaluating any analytical method, we must establish the theoretical elemental composition of the target molecule. This calculated profile serves as the gold standard against which all experimental results are measured.

Molecular Formula: C₇H₅FN₂O[4] Molecular Weight: 152.13 g/mol [4]

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
CarbonC12.011784.07755.26%
HydrogenH1.00855.0403.31%
FluorineF18.998118.99812.49%
NitrogenN14.007228.01418.41%
OxygenO15.999115.99910.52%
Total 152.128 100.00%

Combustion Analysis (CHN/O Analysis)

Combustion analysis is the classical and most direct method for determining the weight percent of Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined separately via pyrolysis.

Expertise & Experience: The Rationale

The core principle is the complete and instantaneous combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The choice of this method rests on its high precision and well-established protocols. However, the presence of a heterocyclic nitrogen core and fluorine introduces specific challenges. Heterocyclic nitrogen compounds can be refractory, requiring more vigorous oxidation conditions to ensure complete conversion to N₂ gas and prevent the formation of various nitrogen oxides (NOₓ) which would lead to inaccurate nitrogen results.[5] Furthermore, the fluorine released during combustion is highly reactive and can attack the quartz combustion tubes and catalysts, necessitating specialized reagents or system modifications to trap it effectively.[6]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or BBOT.[7] This step establishes the response factor for the thermal conductivity detector (TCD).

  • Sample Preparation: Accurately weigh 1-3 mg of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one into a tin capsule.

  • Analysis: The sample is introduced into the combustion reactor (~950-1000°C) with a pulse of pure oxygen.

  • Combustion & Reduction: The sample combusts, and the resulting gas mixture (CO₂, H₂O, N₂, NOₓ, HF) passes through a reduction tube containing copper to convert NOₓ to N₂. Fluorine-trapping absorbents are often placed after the combustion zone.[6]

  • Separation & Detection: The gases are separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Processing: The instrument software calculates the weight percentages of C, H, and N based on the TCD signals and the initial sample weight.

Mandatory Visualization: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output Weigh 1. Weigh Sample (1-3 mg) in Tin Capsule Autosampler 2. Introduce into Autosampler Weigh->Autosampler Combustion 3. Combustion Furnace (950°C) + O₂ Injection Autosampler->Combustion Reduction 4. Reduction Tube (Cu) + Fluorine Trap Combustion->Reduction GC 5. GC Separation (CO₂, H₂O, N₂) Reduction->GC TCD 6. TCD Detection GC->TCD Report 7. %C, %H, %N Report TCD->Report

Caption: Workflow for CHN determination by combustion analysis.

Data Presentation: Performance of Combustion Analysis
ParameterExpected PerformanceCausality / Notes
Accuracy ± 0.3% (absolute)Dependent on complete combustion and accurate calibration.
Precision ≤ 0.2% (RSD)Relies on instrument stability and homogenous sample.
Detection Limit ~0.1%Not a trace technique; designed for bulk composition.
Throughput High (3-5 min/sample)Fully automated systems allow for rapid analysis of many samples.
Challenges Fluorine interference, incomplete combustion of heterocycles.[5][6]Requires specialized reagents and optimized furnace conditions.

Combustion Ion Chromatography (CIC) for Fluorine Analysis

For direct and accurate quantification of fluorine, Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique. It is particularly useful for determining the total organic fluorine (TOF) content.[8]

Expertise & Experience: The Rationale

The primary challenge in fluorine analysis is its high reactivity, making many other techniques difficult. CIC elegantly solves this by converting the covalently bound organic fluorine into a stable, water-soluble fluoride ion (F⁻), which can then be easily and accurately quantified by ion chromatography (IC).[9] This approach is essentially a two-step process: complete decomposition of the sample to liberate the halogen, followed by a standard aqueous analytical technique. The causality is clear: by transforming the analyte into a simple inorganic ion, we can use a highly sensitive and selective detection method, avoiding the complexities of the original organic matrix.[10][11]

Experimental Protocol: CIC for Fluorine
  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a combustible boat (ceramic or quartz).

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~1000°C) with a continuous stream of Argon and Oxygen. The organic compound is fully oxidized, and the fluorine is converted to hydrogen fluoride (HF) gas.

  • Gas Absorption: The entire gas stream is bubbled through an aqueous absorbing solution. The HF gas dissolves and dissociates to form fluoride ions (F⁻).

  • Ion Chromatography Analysis: An aliquot of the absorbing solution is injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Quantification: The concentration of F⁻ is determined by comparing the peak area to a calibration curve prepared from certified fluoride ion standards.

  • Trustworthiness Check: The protocol is validated by analyzing a method blank and a spiked sample to ensure no contamination and to calculate recovery, which should typically be within 90-110%.[10]

Mandatory Visualization: CIC Workflow

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_detection Detection Weigh 1. Weigh Sample into Combustion Boat Combustion 2. Combustion Furnace (Ar/O₂ Stream, 1000°C) Weigh->Combustion Absorption 3. Gas Absorption in Aqueous Solution Combustion->Absorption Injection 4. Inject into Ion Chromatograph Absorption->Injection Separation 5. Anion-Exchange Column Injection->Separation Detection 6. Conductivity Detector Separation->Detection Report 7. %F Report Detection->Report

Caption: Workflow for fluorine determination by Combustion Ion Chromatography.

Data Presentation: Performance of CIC
ParameterExpected PerformanceCausality / Notes
Accuracy ± 5% (relative)Dependent on 100% combustion efficiency and accurate IC calibration.[12]
Precision ≤ 3% (RSD)Relies on consistent combustion and injection volumes.
Detection Limit Low ppm to ppbHighly sensitive, making it suitable for trace analysis if needed.[9]
Throughput Moderate (15-20 min/sample)The IC run time is the rate-limiting step.
Challenges Background fluorine contamination, potential for incomplete combustion.[13]Requires meticulous cleaning and high-purity reagents.

Inductively Coupled Plasma (ICP) Techniques

ICP-based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for elemental analysis, though they present unique challenges for non-metals like fluorine and nitrogen.

Expertise & Experience: The Rationale

ICP techniques excel at trace metal analysis due to the high temperature of the argon plasma (~8,000 K), which efficiently atomizes and ionizes most elements.[14] However, this same principle creates a significant hurdle for fluorine, which has a very high first ionization potential (17.4 eV), even higher than that of argon (15.8 eV).[15][16] Consequently, F⁺ ions are not formed efficiently in the plasma, making direct detection nearly impossible.

The authoritative and field-proven workaround is indirect analysis . For ICP-MS, the sample is mixed with a barium solution, and the BaF⁺ polyatomic ion (m/z 157) is measured instead.[16][17] This is a clever circumvention of fluorine's inherent properties. For nitrogen, ICP-OES can be used, but it requires specialized sample introduction systems to reduce background interference from atmospheric nitrogen.[18]

Experimental Protocol: Indirect Fluorine by ICP-MS
  • Sample Digestion: Accurately weigh the sample and digest it using microwave-assisted acid digestion (e.g., with nitric acid) to break down the organic matrix. This is a critical step to ensure a homogenous aqueous sample suitable for ICP introduction.[19]

  • Standard Preparation: Prepare calibration standards containing known concentrations of fluoride and a constant high concentration of barium.

  • Online Addition: Introduce the digested sample and standards into the ICP-MS. A barium solution is simultaneously introduced and mixed with the sample stream via a T-piece just before the nebulizer.

  • Analysis: The ICP-MS is set to monitor m/z 157 (for ¹³⁸Ba¹⁹F⁺). A triple quadrupole ICP-MS operating in MS/MS mode is often used to remove potential isobaric interferences (e.g., from BaOH⁺).[17]

  • Quantification: The fluorine concentration is calculated based on the intensity of the BaF⁺ signal relative to the calibration curve.

Mandatory Visualization: ICP-MS Workflow for Fluorine

ICP_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output Weigh 1. Weigh Sample Digest 2. Microwave Acid Digestion Weigh->Digest Intro 3. Sample Introduction + Online Ba Addition Digest->Intro Plasma 4. Argon Plasma (8000 K) (Forms BaF⁺) Intro->Plasma MS 5. Mass Spectrometer (Detects m/z 157) Plasma->MS Report 6. %F Report MS->Report

Caption: Workflow for indirect fluorine analysis by ICP-MS.

Data Presentation: Performance of ICP Techniques
ParameterExpected PerformanceCausality / Notes
Accuracy ± 10% (relative)Highly dependent on complete digestion and overcoming spectral interferences.
Precision ≤ 5% (RSD)Relies on stable plasma conditions and consistent mixing.
Detection Limit Very Low (ppb)[20]ICP-MS offers exceptional sensitivity, far exceeding what is needed for bulk composition.
Throughput Moderate (5-10 min/sample)Sample digestion is the most time-consuming step.
Challenges Complex sample prep, high ionization potential of F, spectral interferences.[15][16]Requires advanced instrumentation (ICP-MS/MS) and skilled operators.

X-Ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive technique that determines elemental composition by measuring the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source.[21]

Expertise & Experience: The Rationale

The primary advantage of XRF is that it is non-destructive and requires minimal sample preparation.[22] This makes it ideal for rapid screening. The causality of the technique is based on fundamental atomic principles: each element emits fluorescent X-rays at a unique, characteristic energy, allowing for straightforward identification. However, XRF faces a significant limitation for this specific application: its performance drops off for light elements. Fluorine (atomic number Z=9) is at the very low end of the detection range for most XRF instruments. While high-end Wavelength Dispersive XRF (WDXRF) systems can detect elements down to Beryllium (Z=4), the more common Energy Dispersive XRF (EDXRF) systems typically start at Sodium (Z=11).[22] Therefore, while XRF could be used to screen for heavier elemental impurities, its utility for quantifying the core C, N, O, and F components is limited and often not practical.

Experimental Protocol: XRF
  • Sample Preparation: The solid powder of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is pressed into a pellet using a hydraulic press. No other preparation is typically needed.

  • Analysis: The pellet is placed in the XRF spectrometer.

  • Irradiation: The sample is irradiated with X-rays from an X-ray tube.

  • Detection: The emitted fluorescent X-rays are collected by a detector, which measures their energy and intensity.

  • Quantification: Software compares the spectrum to known standards to determine the concentration of elements present.

Mandatory Visualization: XRF Workflow

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output Pelletize 1. Press Sample into a Pellet Irradiate 2. Irradiate with Primary X-Rays Pelletize->Irradiate Detect 3. Detect Emitted Fluorescent X-Rays Irradiate->Detect Spectrum 4. Generate Energy Spectrum Detect->Spectrum Report 5. Elemental Report Spectrum->Report

Caption: Workflow for non-destructive analysis by XRF.

Data Presentation: Performance of XRF
ParameterExpected PerformanceCausality / Notes
Accuracy Poor for F, N, OLow fluorescence yield from light elements. Not applicable for C, H.
Precision Poor for F, N, OLow signal-to-noise for light elements.
Detection Limit High (0.1 - 1%) for light elementsNot a trace technique for elements lighter than Na.[22]
Throughput Very High (1-2 min/sample)Extremely fast for screening purposes.
Advantages Non-destructive, minimal sample preparation.[23]The sample can be recovered and used for other tests.

Comparative Summary and Recommendations

The choice of analytical technique is driven by the specific question being asked. For the comprehensive and accurate elemental characterization of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a combination of methods is superior to a single technique.

FeatureCombustion (CHN)CIC (for F)ICP-MS (for F)XRF
Primary Analytes C, H, N F F (indirectly)Heavier Elements (Z>11)
Principle Combustion & TCDCombustion & ICPlasma Ionization & MSX-ray Fluorescence
Destructive? YesYesYesNo
Accuracy Excellent (±0.3%) Very Good (±5% rel.)Good (±10% rel.)Poor for F, N, O
Precision Excellent (≤0.2%) Very Good (≤3%)Good (≤5%)Poor for F, N, O
Sensitivity Percent Levelppb - ppm ppb Percent Level
Throughput HighModerateModerateVery High
Key Advantage Direct, precise measurement of C, H, N.High sensitivity and selectivity for Fluorine.Unmatched sensitivity for trace elements.Non-destructive, rapid screening.
Key Challenge Fluorine interference, refractory compounds.[5][6]Background contamination, combustion efficiency.[12][13]Indirect method, complex sample prep.[15][16]Poor performance for light elements. [22]
Final Recommendations:
  • For Definitive Compositional Analysis: The most robust and trustworthy approach is to use a combination of Combustion Analysis for C, H, and N, and Combustion Ion Chromatography (CIC) for F. This pairing of techniques directly measures each element of interest with high precision and accuracy, providing a complete and validated elemental profile.

  • For Impurity Profiling: If the goal is to detect and quantify trace metallic impurities (e.g., residual catalysts from synthesis), ICP-MS is the unparalleled choice due to its exceptional sensitivity.[3]

  • For Rapid Screening: XRF can be employed for a quick, non-destructive check for heavy element contamination but should not be considered for quantifying the primary elemental composition (C, H, N, F, O).

By selecting the appropriate analytical standards and methods based on the specific requirements of the analysis, researchers and drug development professionals can ensure the quality, safety, and efficacy of novel pharmaceutical compounds like 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

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